AS057278
Description
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-4(5(8)9)7-6-3/h2H,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMQKESQZFQMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193198 | |
| Record name | 5-Methylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-61-9, 696-22-0 | |
| Record name | 5-Methyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylpyrazole-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 696-22-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLPYRAZOLE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U71778T48T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AS057278: A Technical Whitepaper on its Mechanism of Action in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AS057278 is a selective inhibitor of the enzyme D-amino acid oxidase (DAAO). Its mechanism of action in the context of schizophrenia is centered on the glutamate hypofunction hypothesis of the disorder. By inhibiting DAAO, this compound prevents the degradation of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. The resulting increase in D-serine levels is believed to enhance NMDA receptor-mediated neurotransmission, thereby addressing the glutamatergic deficits implicated in the pathophysiology of schizophrenia. Preclinical studies have demonstrated the potential of this compound to ameliorate behaviors associated with schizophrenia in animal models. This document provides a detailed overview of the core mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: D-Amino Acid Oxidase Inhibition
The primary molecular target of this compound is D-amino acid oxidase (DAAO), a flavoenzyme responsible for the oxidative deamination of D-amino acids, including D-serine.[1] In the central nervous system, D-serine acts as a crucial co-agonist at the glycine site of the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1]
The prevailing NMDA receptor hypofunction hypothesis of schizophrenia posits that a deficit in NMDA receptor signaling contributes significantly to the cognitive and negative symptoms of the disorder. By inhibiting DAAO, this compound effectively increases the synaptic concentration of D-serine, leading to enhanced activation of NMDA receptors and a potential normalization of glutamatergic neurotransmission.[1]
Signaling Pathway
The proposed signaling pathway for this compound's action is a direct consequence of DAAO inhibition.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro and Ex Vivo Potency of this compound
| Parameter | Value (µM) | Description | Source |
| IC50 | 0.91 | In vitro concentration required for 50% inhibition of DAAO activity. | [1] |
| ED50 | 2.2-3.95 | Ex vivo effective dose for 50% inhibition of DAAO activity. | [1] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Schizophrenia
| Model | Treatment Regimen | Effect | Source |
| Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) Deficit | Acute oral administration (80 mg/kg) | Normalization of PPI | [1] |
| Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) Deficit | Chronic oral administration (20 mg/kg, b.i.d.) | Normalization of PPI | [1] |
| Phencyclidine (PCP)-Induced Hyperlocomotion | Chronic oral administration (10 mg/kg, b.i.d.) | Normalization of hyperlocomotion | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on standard preclinical protocols for evaluating DAAO inhibitors and antipsychotic potential.
In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay
This assay determines the direct inhibitory effect of this compound on DAAO enzyme activity. A common method is a fluorometric assay.
Principle: DAAO catalyzes the oxidation of a D-amino acid substrate (e.g., D-kynurenine), producing a fluorescent product (kynurenic acid). The rate of fluorescence increase is proportional to DAAO activity.
Materials:
-
Recombinant human DAAO enzyme
-
D-kynurenine (substrate)
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a solution of recombinant human DAAO in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the DAAO solution to the wells of a 96-well microplate.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the D-kynurenine substrate to all wells.
-
Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for kynurenic acid.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
References
AS057278: A Preclinical Investigation into its Therapeutic Potential for Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for AS057278, a selective D-amino acid oxidase (DAAO) inhibitor. The information presented herein is based on published preclinical studies and aims to delineate its mechanism of action, pharmacological profile, and potential as a therapeutic agent for schizophrenia.
Introduction: Targeting NMDA Receptor Hypofunction in Schizophrenia
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of positive, negative, and cognitive symptoms. A leading hypothesis in the pathophysiology of schizophrenia is the hypofunction of the N-methyl-D-aspartate (NMDA) receptor. Non-competitive NMDA receptor antagonists have been shown to induce schizophrenia-like behaviors in healthy individuals and worsen symptoms in patients with schizophrenia.[1] This has led to the exploration of therapeutic strategies aimed at enhancing NMDA receptor neurotransmission.
One promising approach is to increase the levels of D-serine, an endogenous co-agonist that binds to the glycine site of the NMDA receptor, thereby potentiating its function. D-amino acid oxidase (DAAO) is the primary enzyme responsible for the metabolic degradation of D-serine. Inhibition of DAAO represents a key strategy for increasing synaptic D-serine levels and, consequently, enhancing NMDA receptor activity. This compound has been identified as a potent and selective inhibitor of DAAO.[1]
Mechanism of Action of this compound
This compound exerts its pharmacological effect by inhibiting the D-amino acid oxidase (DAAO) enzyme.[1][2] This inhibition leads to a subsequent increase in the concentration of D-serine in the brain.[1][2] As a co-agonist at the glycine site of the NMDA receptor, elevated D-serine levels enhance NMDA receptor-mediated neurotransmission. This proposed mechanism of action is depicted in the following signaling pathway diagram.
Caption: Mechanism of action of this compound.
Preclinical Pharmacological Profile
The preclinical evaluation of this compound has been primarily documented in a single key study. The following sections summarize the quantitative data and experimental protocols from this research.
In Vitro and Ex Vivo Potency
This compound demonstrated potent inhibition of D-amino acid oxidase in both in vitro and ex vivo settings.
| Parameter | Value (µM) | Assay Type |
| IC50 | 0.91 | In Vitro DAAO Inhibition |
| ED50 | 2.2 - 3.95 | Ex Vivo DAAO Inhibition |
| Table 1: In Vitro and Ex Vivo Potency of this compound. [1] |
In Vivo Pharmacodynamics and Efficacy
Intravenous administration of this compound led to a significant increase in the fraction of D-serine in the rat brain.
| Treatment | Dose | Brain Region | % Increase in D-Serine |
| This compound | 10 mg/kg i.v. | Cortex & Midbrain | Statistically Significant |
| Table 2: Effect of this compound on D-Serine Levels in Rat Brain. [1] |
This compound was evaluated for its ability to normalize phencyclidine (PCP)-induced behaviors in mice, which are considered animal models of schizophrenia symptoms.
| Behavioral Test | Treatment Regimen | Dose | Outcome |
| Prepulse Inhibition (PPI) | Acute | 80 mg/kg p.o. | Normalization of PCP-induced deficit |
| Prepulse Inhibition (PPI) | Chronic (b.i.d.) | 20 mg/kg p.o. | Normalization of PCP-induced deficit |
| Hyperlocomotion | Chronic (b.i.d.) | 10 mg/kg p.o. | Normalization of PCP-induced hyperactivity |
| Table 3: Efficacy of this compound in Mouse Models of Schizophrenia. [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro DAAO Inhibition Assay
-
Enzyme: Recombinant human D-amino acid oxidase.
-
Substrate: D-serine.
-
Method: The assay measured the production of hydrogen peroxide, a byproduct of DAAO activity, using a colorimetric method.
-
Analysis: The concentration of this compound that inhibited 50% of the DAAO activity (IC50) was calculated.
Ex Vivo DAAO Inhibition Assay
-
Animal Model: Sprague-Dawley rats.
-
Treatment: this compound administered intravenously.
-
Method: Brain tissue (cortex and midbrain) was collected at various time points after drug administration. The DAAO activity in the brain homogenates was measured.
-
Analysis: The dose of this compound that resulted in 50% inhibition of DAAO activity in the brain (ED50) was determined.
Measurement of Brain D-Serine Levels
-
Animal Model: Sprague-Dawley rats.
-
Treatment: this compound (10 mg/kg) administered intravenously.
-
Method: Brain tissue was collected, and the levels of D-serine and total serine were quantified using a highly sensitive analytical method (e.g., HPLC with fluorescence detection).
-
Analysis: The D-serine fraction (D-serine / (D-serine + L-serine)) was calculated and compared between treated and vehicle control groups.
PCP-Induced Prepulse Inhibition (PPI) Deficit Model
Caption: Experimental workflow for the PCP-induced PPI model.
-
Animal Model: Mice.
-
Treatment:
-
Acute: Single oral dose of this compound (80 mg/kg).
-
Chronic: Twice-daily oral administration of this compound (20 mg/kg) for a specified period.
-
-
Challenge: Administration of phencyclidine (PCP) to induce a deficit in prepulse inhibition.
-
Method: PPI was measured as the percent inhibition of the startle response to a loud acoustic stimulus when it is preceded by a weaker, non-startling prepulse.
-
Analysis: The ability of this compound to reverse the PCP-induced reduction in PPI was assessed.
PCP-Induced Hyperlocomotion Model
-
Animal Model: Mice.
-
Treatment: Chronic, twice-daily oral administration of this compound (10 mg/kg).
-
Challenge: Administration of PCP to induce hyperlocomotor activity.
-
Method: Locomotor activity was measured in an open-field arena using automated tracking systems.
-
Analysis: The effect of this compound on PCP-induced hyperlocomotion was compared to a vehicle-treated control group.
Selectivity Profile
This compound has demonstrated selectivity for DAAO over other related enzymes. At a concentration of 10 µM, this compound showed no inhibitory effect on D-aspartate oxidase (DASOX).[2] Furthermore, no inhibition of serine racemase was observed at a concentration of 50 µM.[2]
Summary and Future Directions
The available preclinical data suggest that this compound is a potent and selective DAAO inhibitor with the potential to treat both cognitive and positive symptoms of schizophrenia.[1] Its ability to increase brain D-serine levels and reverse PCP-induced behavioral deficits in animal models provides a strong rationale for its therapeutic potential.[1]
However, it is important to note that the publicly available information on this compound is limited to these initial preclinical findings. There is no evidence in the public domain of this compound progressing into clinical trials. Further research, including comprehensive toxicology studies and Investigational New Drug (IND)-enabling studies, would be necessary to determine its safety and efficacy in humans. The lack of publicly available data on its clinical development status may indicate that the compound did not advance further in the drug development pipeline for undisclosed reasons. For drug development professionals, this compound serves as an important case study in the exploration of DAAO inhibitors for the treatment of schizophrenia.
References
AS057278: A Selective D-Amino Acid Oxidase Inhibitor for NMDA Receptor Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AS057278 is a potent and selective, orally active, and blood-brain barrier-penetrant inhibitor of D-amino acid oxidase (DAAO). By inhibiting DAAO, the primary enzyme responsible for the degradation of D-serine, this compound elevates the levels of this endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This mechanism enhances NMDA receptor-mediated neurotransmission, a pathway implicated in the pathophysiology of schizophrenia. This document provides a comprehensive overview of the preclinical data on this compound, including its pharmacological properties, key in vitro and in vivo experimental findings, and detailed methodologies for the crucial experiments cited.
Introduction
The hypofunction of the NMDA receptor is a leading hypothesis in the pathophysiology of schizophrenia, contributing to the positive, negative, and cognitive symptoms of the disorder.[1][2] One therapeutic strategy to potentiate NMDA receptor function is to increase the synaptic concentration of D-serine, a potent endogenous co-agonist that binds to the glycine site on the GluN1 subunit of the NMDA receptor.[3][4] D-amino acid oxidase (DAAO) is a flavoenzyme that specifically catalyzes the oxidative deamination of D-amino acids, including D-serine.[1][4] Inhibition of DAAO presents a promising approach to increase brain D-serine levels and thereby enhance NMDA receptor signaling.[2][5]
This compound, also known as 5-methylpyrazole-3-carboxylic acid, has been identified as a selective and potent inhibitor of DAAO.[1][6] Preclinical studies have demonstrated its ability to increase D-serine levels in the brain and show efficacy in animal models relevant to schizophrenia, suggesting its potential as a novel antipsychotic agent.[3] This guide summarizes the key technical data and experimental protocols associated with the preclinical evaluation of this compound.
Mechanism of Action: Enhancing NMDA Receptor Function
This compound's primary mechanism of action is the selective inhibition of DAAO. This leads to an increase in the bioavailability of D-serine in the brain, which then acts as a co-agonist at the NMDA receptor, facilitating its activation by glutamate.
References
- 1. Extracellular concentration of endogenous free D-serine in the rat brain as revealed by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo pharmacological profile of this compound, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of AS057278: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological properties of AS057278, a selective inhibitor of the enzyme D-amino acid oxidase (DAAO). The data presented herein demonstrates the potential of this compound as a therapeutic agent for conditions associated with N-methyl-D-aspartate (NMDA) receptor hypofunction, such as schizophrenia.
Core Mechanism of Action
This compound exerts its effects by inhibiting D-amino acid oxidase, an enzyme responsible for the degradation of D-serine.[1][2] D-serine is an endogenous co-agonist at the glycine site of the NMDA receptor, and its presence is crucial for receptor activation. By inhibiting DAAO, this compound increases the levels of D-serine in the brain, thereby enhancing NMDA receptor-mediated neurotransmission.[1][2] This mechanism is particularly relevant to schizophrenia, as NMDA receptor hypofunction has been strongly implicated in the pathophysiology of the disorder.[3][4][5]
In Vitro and Ex Vivo Efficacy
This compound is a potent and selective inhibitor of DAAO. The following table summarizes its key in vitro and ex vivo quantitative data.
| Parameter | Value | Species | Notes |
| IC50 | 0.91 µM | Human | In vitro inhibition of DAAO activity.[1][6] |
| ED50 | 2.2 - 3.95 µM | Rat | Ex vivo inhibition of DAAO.[6] |
| Selectivity | >100 µM | - | No significant inhibitory activity at the NMDA receptor glycine site, D-aspartate oxidase (DDO), or D-serine racemase up to 100 µM.[1] |
In Vivo Pharmacological Profile
The in vivo effects of this compound have been evaluated in rodent models of schizophrenia, specifically those utilizing the NMDA receptor antagonist phencyclidine (PCP) to induce psychosis-like behaviors.
| Animal Model | This compound Dosage | Administration Route | Effect |
| PCP-induced Prepulse Inhibition (PPI) Deficit | 80 mg/kg (acute) | Oral | Normalization of PCP-induced PPI deficit in mice.[6] |
| 20 mg/kg b.i.d. (chronic) | Oral | Normalization of PCP-induced PPI deficit in mice.[6] | |
| PCP-induced Hyperlocomotion | 10 mg/kg b.i.d. (chronic) | Oral | Normalization of PCP-induced hyperlocomotion in mice.[7] |
| Brain D-serine Levels | 10 mg/kg | Intravenous | Increased D-serine fraction in rat cortex and midbrain.[7] |
Experimental Protocols
In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay
This protocol outlines a representative method for determining the in vitro inhibitory activity of this compound on DAAO.
Materials:
-
Recombinant human DAAO enzyme
-
D-serine (substrate)
-
Flavin adenine dinucleotide (FAD) (cofactor)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, FAD, HRP, and Amplex® Red reagent.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Add the DAAO enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding D-serine to the wells.
-
Monitor the fluorescence generated by the oxidation of Amplex® Red (a product of the HRP-coupled reaction that detects hydrogen peroxide produced by DAAO) over time using a microplate reader (e.g., excitation 530-560 nm, emission ~590 nm).
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The IC50 value, the concentration of this compound that inhibits DAAO activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) in Mice
This protocol describes a standard method for assessing the ability of this compound to reverse PCP-induced deficits in sensorimotor gating.
Animals:
-
Male mice (e.g., C57BL/6 strain)
Apparatus:
-
Acoustic startle response chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle orally at the desired doses (e.g., 20 mg/kg for chronic studies, 80 mg/kg for acute studies).
-
After a specified pretreatment time (e.g., 60 minutes), administer PCP (e.g., 5 mg/kg, subcutaneous) or saline to the mice.
-
Place the mice individually into the startle chambers and allow for a 5-minute acclimation period with background white noise.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) presented shortly before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
The startle response is recorded for each trial.
-
Prepulse inhibition is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: ((Pulse-alone startle) - (Prepulse-pulse startle)) / (Pulse-alone startle) * 100.
-
The effect of this compound is determined by comparing the PPI in the this compound-treated PCP group to the vehicle-treated PCP group.
Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
This protocol details a common method for evaluating the effect of this compound on PCP-induced hyperactivity.
Animals:
-
Male mice (e.g., Swiss Webster strain)
Apparatus:
-
Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour.
-
For chronic studies, administer this compound or vehicle orally (e.g., 10 mg/kg b.i.d.) for a specified duration (e.g., 14 days).
-
On the test day, administer the final dose of this compound or vehicle.
-
After a pretreatment interval (e.g., 60 minutes), administer PCP (e.g., 5 mg/kg, subcutaneous) or saline.
-
Immediately place the mice into the open-field arenas.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 60 minutes).
-
The effect of this compound is assessed by comparing the locomotor activity of the this compound-treated PCP group with the vehicle-treated PCP group.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors [openmedicinalchemistryjournal.com]
- 2. D-amino acid oxidase is expressed in the ventral tegmental area and modulates cortical dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDAR Hypofunction Animal Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NMDA Receptor and Schizophrenia: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
The D-Amino Acid Oxidase Inhibitor AS057278: A Technical Guide to its Mechanism and Impact on D-Serine Levels
For Immediate Release
A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of AS057278, a potent and selective inhibitor of D-amino acid oxidase (DAAO). The document elucidates the compound's mechanism of action, its quantifiable effects on D-serine levels in the central nervous system, and detailed experimental protocols relevant to its study. This guide is intended to serve as a critical resource for professionals engaged in neuroscience research and the development of novel therapeutics for neurological and psychiatric disorders.
Executive Summary
This compound, chemically identified as 5-methylpyrazole-3-carboxylic acid, is a significant pharmacological tool for modulating the N-methyl-D-aspartate (NMDA) receptor pathway. By inhibiting DAAO, the primary enzyme responsible for the degradation of D-serine, this compound effectively increases the concentration of this crucial NMDA receptor co-agonist in the brain. This elevation of D-serine potentiates NMDA receptor function, a mechanism with therapeutic potential for conditions linked to NMDA receptor hypofunction, such as schizophrenia. This guide presents the available quantitative data on this compound's efficacy, detailed methodologies for its preclinical evaluation, and visual representations of the associated biochemical pathways and experimental workflows.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
| Parameter | Value | Species | Assay Type | Reference |
| In Vitro DAAO Inhibition | ||||
| IC50 | 0.91 µM | Human | Enzymatic Assay | [1] |
| Ex Vivo DAAO Inhibition | ||||
| ED50 | 2.2-3.95 µM | Rat | Brain Homogenate | [1] |
| In Vivo Effect on D-Serine | ||||
| D-Serine Fraction | Increased | Rat | Brain Tissue | [1] |
| Pharmacokinetics | ||||
| Intravenous Half-life | 5.6 hours | Rat | N/A | |
| Oral Bioavailability | 41% | Rat | N/A |
Note: While the study by Adage et al. (2008) reported a significant increase in the D-serine fraction in the rat cortex and midbrain following a 10 mg/kg intravenous dose of this compound, the precise percentage increase was not specified in the available literature.[1]
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of D-amino acid oxidase. The downstream effects of this action are an increase in synaptic D-serine levels and subsequent enhancement of NMDA receptor-mediated neurotransmission.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay
This protocol is adapted from standard fluorometric DAAO activity assays.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on DAAO activity.
Materials:
-
Recombinant Human DAAO
-
This compound
-
D-Serine (Substrate)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer.
-
In each well of the microplate, add the DAAO enzyme and a concentration of this compound. Include a control with no inhibitor.
-
Initiate the reaction by adding a solution containing D-serine, HRP, and Amplex Red.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm in a kinetic mode for 30-60 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Measurement of D-Serine Levels in Rat Brain Tissue via Microdialysis and HPLC
This protocol outlines the in vivo measurement of D-serine in the brain of freely moving rats.
Objective: To quantify the effect of this compound administration on extracellular D-serine levels in specific brain regions.
Materials:
-
This compound
-
Male Sprague-Dawley rats
-
Microdialysis probes
-
Stereotaxic apparatus
-
HPLC system with a fluorescence detector
-
Chiral chromatography column
-
Derivatizing agent (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole - NBD-F)
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Microdialysis: Insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of D-serine levels.
-
This compound Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal).
-
Post-Dosing Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Derivatization: Derivatize the collected dialysate samples with NBD-F to allow for fluorescent detection of D- and L-serine.
-
HPLC Analysis: Inject the derivatized samples into the HPLC system equipped with a chiral column to separate the D- and L-serine enantiomers.
-
Quantification: Quantify the concentration of D-serine in each sample by comparing the peak area to a standard curve.
-
Data Analysis: Express the post-administration D-serine levels as a percentage change from the baseline.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of experiments to characterize a novel DAAO inhibitor like this compound.
Caption: Workflow for DAAO inhibitor characterization.
Conclusion
This compound stands as a well-characterized, potent, and selective DAAO inhibitor that effectively elevates D-serine levels in the brain. The data and protocols presented in this guide provide a solid foundation for further research into its therapeutic potential. Future investigations should aim to more precisely quantify the in vivo dose-response relationship between this compound and regional D-serine concentrations and to further explore its efficacy in a broader range of preclinical models of neurological and psychiatric disorders.
References
Investigating the Antipsychotic Properties of AS057278: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS057278 is a selective, orally active, and blood-brain barrier-penetrant inhibitor of the enzyme D-amino acid oxidase (DAAO). Its mechanism of action centers on increasing the levels of D-serine, an endogenous co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. By enhancing NMDA receptor neurotransmission, this compound presents a promising therapeutic strategy for schizophrenia, a neuropsychiatric disorder hypothesized to involve NMDA receptor hypofunction. Preclinical studies have demonstrated the potential of this compound to ameliorate both cognitive and positive symptoms of schizophrenia in animal models. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its in vitro and in vivo activity, selectivity, and effects in established behavioral models of psychosis. Detailed experimental methodologies, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows are presented to facilitate further research and development in this area.
Introduction
The glutamate hypothesis of schizophrenia posits that a deficit in glutamatergic neurotransmission, particularly at the NMDA receptor, contributes significantly to the pathophysiology of the disorder. Non-competitive NMDA receptor antagonists, such as phencyclidine (PCP) and ketamine, can induce a psychotic state in healthy individuals that mimics both the positive and negative symptoms of schizophrenia[1]. This has led to the exploration of therapeutic strategies aimed at enhancing NMDA receptor function.
One such strategy is to increase the synaptic concentration of D-serine, a potent endogenous co-agonist at the glycine binding site of the NMDA receptor. D-serine levels in the brain are regulated by the enzyme D-amino acid oxidase (DAAO), which catalyzes its oxidative degradation. Therefore, inhibiting DAAO is a viable approach to elevate D-serine levels and, consequently, potentiate NMDA receptor activity.
This compound has emerged as a selective inhibitor of DAAO with demonstrated preclinical efficacy. This document serves as a technical guide to the antipsychotic properties of this compound, consolidating available data on its pharmacology and providing detailed experimental context.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting D-amino acid oxidase, the primary enzyme responsible for the degradation of D-serine. This inhibition leads to an increase in the concentration of D-serine in the brain. D-serine acts as a co-agonist at the glycine site of the NMDA receptor, a crucial receptor in synaptic plasticity and neurotransmission. For the NMDA receptor to be activated, both glutamate and a co-agonist (either D-serine or glycine) must bind to their respective sites on the receptor. By increasing the availability of D-serine, this compound enhances the probability of NMDA receptor activation in the presence of glutamate, thereby ameliorating the hypofunction of this receptor system implicated in schizophrenia.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro and Ex Vivo Activity of this compound
| Parameter | Species | Value | Reference |
| IC50 (DAAO Inhibition) | Human | 0.91 µM | [1] |
| ED50 (Ex vivo DAAO Inhibition) | Rat | 2.2-3.95 µM | [1] |
Table 2: Selectivity Profile of this compound
| Target | Concentration | % Inhibition | Reference |
| NMDA Receptor (Glycine Site) | 100 µM | 6% | |
| D-Aspartate Oxidase (DDO) | 100 µM | 43% | |
| Serine Racemase | 50 µM | No Inhibition |
Table 3: In Vivo Efficacy of this compound in Animal Models of Schizophrenia
| Model | Species | Administration Route | Dose | Effect | Reference |
| PCP-induced Prepulse Inhibition Deficit | Mouse | Oral (acute) | 80 mg/kg | Normalization of PPI | [1] |
| PCP-induced Prepulse Inhibition Deficit | Mouse | Oral (chronic, b.i.d.) | 20 mg/kg | Normalization of PPI | [1] |
| PCP-induced Hyperlocomotion | Mouse | Oral (chronic, b.i.d.) | 10 mg/kg | Normalization of hyperlocomotion | [1] |
Experimental Protocols
While the specific, detailed protocols from the primary literature on this compound are not publicly available, this section outlines generalized methodologies for the key experiments cited. These protocols are intended to provide a framework for researchers aiming to replicate or build upon the existing findings.
D-Amino Acid Oxidase (DAAO) Inhibition Assay (In Vitro)
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of DAAO by 50% (IC50).
Principle: The enzymatic activity of DAAO can be measured by monitoring the production of hydrogen peroxide, a byproduct of the oxidative deamination of a D-amino acid substrate (e.g., D-serine). The hydrogen peroxide can be detected using a colorimetric or fluorometric probe in a coupled enzyme reaction with horseradish peroxidase (HRP).
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5).
-
Prepare a solution of recombinant human DAAO enzyme in the reaction buffer.
-
Prepare a solution of the D-amino acid substrate (e.g., D-serine) in the reaction buffer.
-
Prepare a detection solution containing HRP and a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red).
-
Prepare serial dilutions of this compound in the reaction buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the DAAO enzyme solution.
-
Add the various concentrations of this compound or vehicle control.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the D-serine substrate and the detection solution.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) Deficit Model
PPI is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia. This model assesses the ability of a compound to reverse the disruption of PPI caused by the NMDA receptor antagonist PCP.
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
Generalized Protocol:
-
Acclimation: Acclimate mice to the testing room and then to the startle chambers for a brief period before the test session begins.
-
Dosing:
-
Administer this compound or vehicle orally at the desired dose(s) and time point(s) before the test.
-
Administer PCP (e.g., 5-10 mg/kg, intraperitoneally) or saline at a specified time after the test compound and before the test session.
-
-
Test Session:
-
The session begins with a habituation period with background noise.
-
The test consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (the pulse, e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A lower-intensity, non-startling stimulus (the prepulse, e.g., 74-86 dB) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
-
Data Analysis:
-
The startle amplitude is measured for each trial.
-
PPI is calculated as a percentage: [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
-
Compare the %PPI between the different treatment groups (Vehicle + Saline, Vehicle + PCP, this compound + PCP) using appropriate statistical tests (e.g., ANOVA).
-
Phencyclidine (PCP)-Induced Hyperlocomotion Model
This model is used to assess the potential of a compound to treat the positive symptoms of schizophrenia, as PCP-induced hyperlocomotion is considered a model of psychosis.
Apparatus: An open-field arena equipped with an automated activity monitoring system (e.g., infrared beams).
Generalized Protocol:
-
Habituation: Place mice in the open-field arenas and allow them to habituate to the novel environment for a period (e.g., 30-60 minutes).
-
Dosing:
-
Administer this compound or vehicle orally according to the desired dosing regimen (e.g., chronic daily dosing).
-
On the test day, administer PCP (e.g., 3-5 mg/kg, intraperitoneally) or saline.
-
-
Test Session:
-
Immediately after PCP or saline injection, place the mice back into the open-field arenas.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Quantify the total locomotor activity for each animal.
-
Compare the locomotor activity between the different treatment groups using appropriate statistical analyses.
-
Discussion and Future Directions
The preclinical data for this compound strongly suggest its potential as an antipsychotic agent. Its selective inhibition of DAAO and subsequent enhancement of D-serine levels directly addresses the hypothesized NMDA receptor hypofunction in schizophrenia. The reversal of PCP-induced deficits in both sensorimotor gating (PPI) and locomotor activity provides compelling evidence for its efficacy in models relevant to both cognitive and positive symptoms of the disorder.
Further research is warranted to fully elucidate the therapeutic potential of this compound. A comprehensive receptor binding profile against a broad panel of CNS targets would be beneficial to confirm its selectivity and predict potential off-target effects. While the primary mechanism is understood, a more detailed investigation into the downstream signaling cascades modulated by this compound-enhanced NMDA receptor activity could reveal additional therapeutic benefits. To date, there is no publicly available information on the clinical development of this compound. Future clinical trials will be essential to determine the safety, tolerability, and efficacy of this compound in patients with schizophrenia.
Conclusion
This compound is a promising preclinical candidate for the treatment of schizophrenia with a well-defined mechanism of action targeting the DAAO-D-serine-NMDA receptor pathway. The existing in vitro and in vivo data provide a strong rationale for its further development. This technical guide summarizes the core pharmacological properties of this compound and provides a framework for future investigations into this and other DAAO inhibitors as a novel class of antipsychotic agents.
References
An In-depth Technical Guide to AS057278: A D-Amino Acid Oxidase Inhibitor for Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS057278, also known as 3-Methylpyrazole-5-carboxylic acid, is a potent, selective, and orally active small molecule inhibitor of the enzyme D-amino acid oxidase (DAAO). By inhibiting DAAO, this compound increases the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This mechanism of action is being explored as a therapeutic strategy to address the hypofunction of the NMDA receptor signaling pathway, which is implicated in the pathophysiology of schizophrenia. Preclinical studies have demonstrated the potential of this compound to normalize schizophrenia-like behaviors in animal models, suggesting its utility as a tool for schizophrenia research and a potential lead for the development of novel antipsychotic agents. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its proposed signaling pathway.
Chemical Structure and Properties
This compound is chemically identified as 3-Methylpyrazole-5-carboxylic acid. Its structure is characterized by a pyrazole ring substituted with a methyl group and a carboxylic acid group.
Chemical Structure of this compound (3-Methylpyrazole-5-carboxylic acid)
A 2D representation of the chemical structure of this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₂ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| CAS Number | 402-61-9 | [1] |
| Synonyms | 3-Methylpyrazole-5-carboxylic acid, MPC | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 236-240 °C | [3] |
| Solubility | Soluble in DMSO (≥ 25 mg/mL) | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by inhibiting D-amino acid oxidase (DAAO), a flavoenzyme responsible for the degradation of D-amino acids, most notably D-serine.[4] D-serine is a crucial endogenous co-agonist at the glycine site of the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[4]
The prevailing hypothesis for the pathophysiology of schizophrenia involves the hypofunction of NMDA receptor-mediated neurotransmission.[4] By inhibiting DAAO, this compound leads to an increase in the synaptic concentration of D-serine.[4] This, in turn, enhances the activation of NMDA receptors, thereby potentiating glutamatergic signaling. This proposed mechanism of action suggests that this compound could ameliorate the cognitive and positive symptoms associated with schizophrenia.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo pharmacological profile of this compound, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological models to assess demyelination and remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In-Depth Technical Guide: AS057278 (3-Methylpyrazole-5-carboxylic acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS057278, chemically known as 3-Methylpyrazole-5-carboxylic acid, is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO).[1][2] This small molecule has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the field of neuropsychiatry. Its mechanism of action, which involves modulating the levels of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, positions it as a promising candidate for addressing conditions associated with NMDA receptor hypofunction, such as schizophrenia.[1][3] This technical guide provides a comprehensive overview of the research on this compound, including its biochemical properties, in vitro and in vivo pharmacology, and detailed experimental protocols.
Chemical and Physical Properties
This compound is a heterocyclic compound with the following key properties:
| Property | Value | Reference |
| IUPAC Name | 3-Methyl-1H-pyrazole-5-carboxylic acid | |
| Synonyms | This compound, 5-Methylpyrazole-3-carboxylic acid, MPC | [2] |
| CAS Number | 402-61-9 | [2] |
| Molecular Formula | C₅H₆N₂O₂ | [2] |
| Molecular Weight | 126.11 g/mol | [2] |
| Melting Point | 236-240 °C | [2] |
| Appearance | White to yellow to orange powder/crystal | [4] |
| Purity | >98.0% (HPLC) | [4] |
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of D-amino acid oxidase (DAAO). DAAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, including D-serine. D-serine is a potent endogenous co-agonist at the glycine site of NMDA receptors, which are critical for excitatory neurotransmission and synaptic plasticity. By inhibiting DAAO, this compound prevents the degradation of D-serine, leading to an increase in its synaptic concentration. This, in turn, enhances NMDA receptor activation. The hypofunction of NMDA receptors has been implicated in the pathophysiology of schizophrenia, and enhancing their function via D-serine modulation is a key therapeutic strategy.[3]
The proposed signaling pathway is illustrated below:
Quantitative In Vitro and In Vivo Data
The following tables summarize the key quantitative data reported for this compound.
In Vitro Activity
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ | 0.91 µM | Human | D-amino acid oxidase inhibition | [5] |
| EC₅₀ | 2.2 - 3.95 µM | Rat | Ex vivo DAAO inhibition | [5] |
In Vivo Efficacy in a Preclinical Model of Schizophrenia
| Model | Animal | Treatment | Dosage | Outcome | Reference |
| PCP-induced Prepulse Inhibition Deficit | Mice | Acute | 80 mg/kg (oral) | Normalization of PPI | [5] |
| PCP-induced Prepulse Inhibition Deficit | Mice | Chronic | 20 mg/kg b.i.d. (oral) | Normalization of PPI | [5] |
| PCP-induced Hyperlocomotion | Mice | Chronic | 10 mg/kg b.i.d. (oral) | Normalization of hyperlocomotion | [5] |
Pharmacokinetic Profile
| Parameter | Value | Species | Route | Reference |
| Half-life (t½) | 5.6 h | Rat | Intravenous | [1] |
| Effect on D-serine levels | Increased D-serine fraction in cortex and midbrain | Rat | 10 mg/kg i.v. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays and the available information on this compound research.
D-Amino Acid Oxidase (DAAO) Inhibition Assay (In Vitro)
This protocol is a generalized procedure for determining the inhibitory activity of compounds against DAAO.
Objective: To determine the IC₅₀ value of this compound for the inhibition of human DAAO.
Materials:
-
Recombinant human D-amino acid oxidase (hDAAO)
-
This compound
-
D-serine (substrate)
-
Flavin adenine dinucleotide (FAD)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or a similar hydrogen peroxide probe)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 8.0)
-
96-well microplates (black, clear bottom)
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer to achieve a range of final concentrations.
-
In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
This compound solution (or vehicle for control)
-
hDAAO enzyme solution (containing FAD)
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Prepare a reaction mixture containing D-serine, HRP, and Amplex Red in the assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe (e.g., 530 nm excitation and 590 nm emission for Amplex Red).
-
Record the fluorescence at regular intervals for a set period (e.g., 30-60 minutes).
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) Deficit Model (In Vivo)
This protocol describes a standard procedure to assess the potential of a compound to reverse sensorimotor gating deficits induced by PCP, a model relevant to schizophrenia.
Objective: To evaluate the efficacy of this compound in normalizing PCP-induced deficits in prepulse inhibition in mice.
Animals:
-
Male mice of a suitable strain (e.g., C57BL/6 or CD-1).
-
Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
Apparatus:
-
Acoustic startle chambers equipped with a load cell platform to measure the startle response, a loudspeaker to deliver acoustic stimuli, and a ventilation fan to provide background noise.
-
Software to control the presentation of stimuli and record the startle response.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 80 mg/kg for acute studies or 20 mg/kg b.i.d. for chronic studies) or vehicle orally at a specified time before the test.
-
Administer PCP (e.g., 1-5 mg/kg, intraperitoneally) or saline at a specified time before placing the animal in the startle chamber.
-
-
Test Session:
-
Place a mouse in the startle chamber and allow for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse; e.g., 75-85 dB, 20 ms duration) presented shortly before the startle pulse (e.g., 100 ms inter-stimulus interval).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
-
Data Analysis:
-
The startle amplitude is measured as the peak voltage change from the load cell.
-
Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = 100 x [(Mean startle amplitude of pulse-alone trials) - (Mean startle amplitude of prepulse-pulse trials)] / (Mean startle amplitude of pulse-alone trials)
-
Compare the %PPI between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
Conclusion
This compound (3-Methylpyrazole-5-carboxylic acid) is a well-characterized DAAO inhibitor with a promising preclinical profile for the potential treatment of schizophrenia. Its ability to modulate the NMDA receptor pathway through the elevation of D-serine levels provides a strong rationale for its further investigation. The data summarized and the experimental protocols detailed in this guide offer a solid foundation for researchers and drug development professionals interested in advancing the understanding and potential therapeutic application of this compound. Further research is warranted to fully elucidate its clinical efficacy and safety profile.
References
- 1. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-メチルピラゾール-5-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Increased d-amino acid oxidase expression in the bilateral hippocampal CA4 of schizophrenic patients: a post-mortem study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methylpyrazole-5-carboxylic Acid 402-61-9 | TCI EUROPE N.V. [tcichemicals.com]
- 5. In vitro and in vivo pharmacological profile of this compound, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AS057278 in Rodent Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS057278 is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO). In the central nervous system, DAAO is responsible for the degradation of D-serine, an endogenous co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting DAAO, this compound increases the levels of D-serine, thereby enhancing NMDA receptor-mediated neurotransmission.[1] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia. Therefore, compounds like this compound that augment NMDA receptor function present a promising therapeutic strategy for treating the positive, negative, and cognitive symptoms of psychosis.
These application notes provide detailed protocols for the use of this compound in the phencyclidine (PCP)-induced rodent model of psychosis, a well-established pharmacological model that recapitulates many of the symptoms observed in schizophrenia.
Mechanism of Action of this compound
This compound exerts its effects by inhibiting the FAD-dependent enzyme D-amino acid oxidase. This inhibition leads to an accumulation of D-serine in the brain. D-serine then acts as a co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. For the NMDA receptor to be activated, both the glutamate binding site on the GluN2 subunit and the co-agonist site on the GluN1 subunit must be occupied. The binding of D-serine, along with glutamate, facilitates the opening of the NMDA receptor ion channel, leading to an influx of Ca2+ and subsequent downstream signaling cascades that are crucial for synaptic plasticity and normal neuronal function. In conditions of NMDA receptor hypofunction, such as those modeled by PCP administration, enhancing D-serine levels with this compound can help to normalize receptor activity.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rodent Models of Psychosis
| Model | Species | Behavioral Assay | This compound Dose | Administration | Effect | Reference |
| PCP-Induced Psychosis | Mouse | Prepulse Inhibition (PPI) Deficit | 80 mg/kg | Acute, oral | Normalization of PCP-induced PPI deficit | [1] |
| PCP-Induced Psychosis | Mouse | Prepulse Inhibition (PPI) Deficit | 20 mg/kg b.i.d. | Chronic, oral | Normalization of PCP-induced PPI deficit | [1] |
| PCP-Induced Psychosis | Mouse | Hyperlocomotion | 10 mg/kg b.i.d. | Chronic, oral | Normalization of PCP-induced hyperlocomotion | [1] |
Table 2: Effect of this compound on D-Serine Levels
| Brain Region | Species | This compound Dose | Administration | Increase in D-Serine Fraction | Reference |
| Cortex | Rat | 10 mg/kg | i.v. | Significant Increase | [1] |
| Midbrain | Rat | 10 mg/kg | i.v. | Significant Increase | [1] |
Experimental Protocols
Experimental Workflow
Protocol 1: Phencyclidine (PCP)-Induced Psychosis Model
Objective: To induce psychosis-like behaviors in rodents that can be assessed using behavioral assays.
Materials:
-
Phencyclidine (PCP) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Rodents (mice or rats)
-
Appropriate syringes and needles for injection
Procedure:
Acute PCP Model:
-
Prepare a stock solution of PCP in sterile saline. A common dose for inducing deficits in prepulse inhibition and hyperlocomotion in mice is 1.5-5 mg/kg.
-
Administer PCP or an equivalent volume of saline (vehicle control) via intraperitoneal (i.p.) injection.
-
Allow a 15-30 minute interval for the drug to take effect before commencing behavioral testing.
Chronic PCP Model:
-
For a chronic dosing regimen, administer PCP (e.g., 5-10 mg/kg, i.p.) or saline once or twice daily for 7-14 consecutive days.
-
A washout period of 24-48 hours after the final PCP injection is recommended to avoid acute drug effects confounding the behavioral tests.
-
Proceed with behavioral testing after the washout period.
Protocol 2: Prepulse Inhibition (PPI) Test
Objective: To assess sensorimotor gating, a process that is deficient in schizophrenia and can be modeled in rodents.
Materials:
-
Acoustic startle response system with a sound-attenuating chamber
-
Animal holder
-
Software for controlling stimulus presentation and recording responses
Procedure:
-
Place the animal in the holder within the sound-attenuated chamber.
-
Allow for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: The pulse stimulus is preceded by a weak, non-startling prepulse (e.g., 75-85 dB, 20 ms duration). The inter-stimulus interval (ISI) between the onset of the prepulse and the onset of the pulse is typically 100 ms.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
The startle response is measured as the maximal peak amplitude of the animal's whole-body flinch.
-
Calculate PPI as follows: % PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
Protocol 3: Open Field Test for Hyperlocomotion
Objective: To measure locomotor activity and assess for PCP-induced hyperlocomotion, a model for the positive symptoms of psychosis.
Materials:
-
Open field arena (a square or circular enclosure with high walls)
-
Video tracking system and software or photobeam detection system
Procedure:
-
Place the animal in the center of the open field arena.
-
Allow the animal to freely explore the arena for a predetermined period (e.g., 15-60 minutes).
-
The tracking system will record various parameters, including:
-
Total distance traveled
-
Time spent in different zones of the arena (e.g., center vs. periphery)
-
Rearing frequency
-
-
Clean the arena thoroughly between each animal to remove any olfactory cues.
-
Analyze the data to compare locomotor activity between treatment groups. An increase in the total distance traveled in the PCP-treated group compared to the vehicle group indicates hyperlocomotion.
Administration of this compound
This compound can be administered orally (p.o.) or intravenously (i.v.). For oral administration, the compound can be dissolved in a suitable vehicle, such as water or a solution of 0.5% methylcellulose. The timing of this compound administration relative to PCP injection and behavioral testing should be optimized based on the pharmacokinetic profile of the compound. Typically, this compound is administered 30-60 minutes prior to behavioral testing in acute studies. In chronic studies, it is administered daily as per the specified dosing regimen.
Conclusion
This compound represents a promising therapeutic agent for the treatment of psychosis by targeting the underlying NMDA receptor hypofunction. The protocols outlined in these application notes provide a framework for researchers to effectively evaluate the in vivo efficacy of this compound and similar DAAO inhibitors in well-established rodent models of psychosis. Careful adherence to these experimental procedures will ensure the generation of robust and reproducible data, facilitating the development of novel antipsychotic drugs.
References
Application Notes and Protocols for AS057278 Administration in Mice for Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS057278 is a selective inhibitor of the enzyme D-amino acid oxidase (DAAO). Its mechanism of action involves increasing the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting DAAO, this compound enhances NMDA receptor-mediated neurotransmission, a pathway implicated in various neurological and psychiatric disorders.[1] In preclinical research, this compound has shown potential in reversing behavioral deficits in mouse models of schizophrenia, particularly those induced by the NMDA receptor antagonist phencyclidine (PCP).[1] These notes provide detailed protocols for the administration of this compound in mice for behavioral studies, focusing on the open field test for locomotor activity and the prepulse inhibition test for sensorimotor gating.
Mechanism of Action: DAAO Inhibition and NMDA Receptor Modulation
This compound acts by inhibiting D-amino acid oxidase, the primary enzyme responsible for the degradation of D-serine. This inhibition leads to an accumulation of D-serine in the brain. D-serine binds to the glycine-binding site on the GluN1 subunit of the NMDA receptor, acting as a necessary co-agonist for receptor activation by glutamate. Enhanced NMDA receptor signaling is hypothesized to ameliorate certain behavioral and cognitive deficits associated with hypofunction of this receptor system.
References
Application Notes and Protocols for Measuring D-serine Levels Following AS057278 Treatment
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodology for measuring D-serine levels in biological samples following treatment with AS057278. This compound is a potent and selective inhibitor of D-amino acid oxidase (DAAO), the primary enzyme responsible for the degradation of D-serine.[1][2] By inhibiting DAAO, this compound effectively increases D-serine concentrations, which is a critical co-agonist for the N-methyl-D-aspartate (NMDA) receptor.[2][3] Accurate measurement of D-serine is essential for evaluating the pharmacodynamic effects of this compound and understanding its therapeutic potential for conditions linked to NMDA receptor hypofunction, such as schizophrenia.[2][4] This document outlines the mechanism of action, provides detailed protocols for in vivo studies, and describes established analytical methods for D-serine quantification, including High-Performance Liquid Chromatography (HPLC) and biosensor-based assays.
Introduction: Mechanism of Action
D-serine is an endogenous co-agonist that binds to the glycine site of the NMDA receptor, a crucial step for its activation by the neurotransmitter glutamate.[3][5] The levels of D-serine in the central nervous system are tightly regulated by two key enzymes:
-
Serine Racemase (SRR): Synthesizes D-serine from its enantiomer, L-serine.[6][7]
-
D-amino acid oxidase (DAAO): Catalyzes the oxidative degradation of D-serine.[2]
This compound (also known as 3-Methylpyrazole-5-carboxylic acid) is a potent inhibitor of DAAO.[1] By blocking DAAO activity, this compound prevents the breakdown of D-serine, leading to an accumulation of this co-agonist in key brain regions like the cortex and midbrain.[1][2] This enhancement of D-serine levels potentiates NMDA receptor neurotransmission, offering a promising therapeutic strategy for disorders characterized by NMDA receptor hypofunction.[2]
Pharmacological Data for this compound
The following table summarizes key quantitative data for this compound based on published preclinical studies. This information is critical for designing experiments to assess its pharmacodynamic effects on D-serine levels.
| Parameter | Value | Species / Model | Comments | Reference |
| In Vitro IC₅₀ | 0.91 µM | Recombinant DAAO | Measures the concentration for 50% inhibition of DAAO enzyme activity. | [2][4] |
| Ex Vivo ED₅₀ | 2.2 - 3.95 µM | Rat Brain | Measures the effective dose for 50% inhibition of DAAO activity in brain tissue after administration. | [2][4] |
| Effective In Vivo Dose (IV) | 10 mg/kg | Sprague-Dawley Rat | Intravenous administration resulted in a significant increase in the D-serine fraction in the cortex and midbrain. | [1][2] |
| Effective In Vivo Dose (Oral, Acute) | 80 mg/kg | Mouse | A single oral dose was sufficient to normalize phencyclidine (PCP)-induced prepulse inhibition deficits. | [1][2] |
| Effective In Vivo Dose (Oral, Chronic) | 10 - 20 mg/kg (b.i.d.) | Mouse | Twice-daily oral administration normalized PCP-induced hyperlocomotion and prepulse inhibition. | [1][2] |
| Solubility | 25 mg/mL in DMSO | N/A | For preparation of stock solutions. Fresh DMSO is recommended. | [1] |
Experimental Protocols
This section provides detailed protocols for an in vivo study to assess the impact of this compound on D-serine levels in rodents, followed by sample collection and preparation, and two distinct methods for D-serine quantification.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In vitro and in vivo pharmacological profile of this compound, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel serine racemase inhibitor suppresses neuronal over-activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
Application Notes and Protocols: Utilizing AS057278 to Investigate NMDA Receptor Hypofunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-D-aspartate (NMDA) receptor hypofunction is a key hypothesis in the pathophysiology of schizophrenia, contributing to cognitive deficits and other symptoms. These receptors are critical for excitatory synaptic transmission, plasticity, and neuronal development. A promising therapeutic strategy to counteract NMDA receptor hypofunction is to increase the levels of the endogenous co-agonist D-serine. AS057278 is a potent and selective inhibitor of D-amino acid oxidase (DAAO), the primary enzyme responsible for the degradation of D-serine. By inhibiting DAAO, this compound elevates D-serine levels in the brain, thereby enhancing NMDA receptor-mediated neurotransmission. These application notes provide a comprehensive overview of the use of this compound as a tool to study and potentially ameliorate NMDA receptor hypofunction.
Mechanism of Action
This compound exerts its effects by inhibiting the FAD-containing flavoenzyme D-amino acid oxidase (DAAO). DAAO catalyzes the oxidative deamination of D-amino acids, including D-serine, converting it to its corresponding α-keto acid. By blocking this enzymatic degradation, this compound leads to an accumulation of D-serine in the vicinity of synapses. D-serine acts as a potent co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. For the NMDA receptor channel to open, both the glutamate binding site on the GluN2 subunit and the co-agonist site on the GluN1 subunit must be occupied. Increased D-serine availability enhances the probability of NMDA receptor activation in the presence of glutamate, leading to increased calcium influx and downstream signaling cascades that are crucial for synaptic plasticity and normal neuronal function.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological profile of this compound, providing key quantitative data for researchers.
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ | 0.91 µM | Rat | In vitro DAAO Inhibition | [1] |
| ED₅₀ | 2.2 - 3.95 µM | Rat | Ex vivo DAAO Inhibition | [1] |
| Effect on D-serine | Increased fraction in cortex and midbrain | Rat | In vivo microdialysis at 10 mg/kg i.v. | [1] |
| In Vivo Model | Administration Route & Dose | Effect | Reference |
| PCP-induced Prepulse Inhibition | Acute: 80 mg/kg p.o. Chronic: 20 mg/kg b.i.d. p.o. | Normalization of PCP-induced deficits | [1] |
| PCP-induced Hyperlocomotion | Chronic: 10 mg/kg b.i.d. p.o. | Normalization of PCP-induced hyperlocomotion | [1] |
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway Enhanced by this compound
Caption: Mechanism of this compound action on NMDA receptor signaling.
Experimental Workflow for Studying NMDA Receptor Hypofunction with this compound
Caption: Workflow for evaluating this compound in NMDA hypofunction models.
Experimental Protocols
In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay (Spectrophotometric Method)
This protocol is adapted from established spectrophotometric assays for DAAO activity.[2][3][4]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on DAAO activity.
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a product of the DAAO-catalyzed oxidation of a D-amino acid substrate (e.g., D-alanine or D-serine). The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.
Materials:
-
Recombinant DAAO enzyme
-
This compound
-
D-Alanine or D-Serine (substrate)
-
Horseradish Peroxidase (HRP)
-
Chromogenic substrate (e.g., Amplex Red, o-dianisidine)
-
Phosphate buffer (pH 7.4-8.5)
-
96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phosphate buffer.
-
Prepare a solution of DAAO enzyme in phosphate buffer.
-
Prepare a reaction mixture containing the D-amino acid substrate, HRP, and the chromogenic substrate in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add a specific concentration of the this compound dilution (or vehicle control).
-
Add the DAAO enzyme solution to each well and incubate for a pre-determined time at a controlled temperature (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each this compound concentration.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of DAAO inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) Deficit Model
This protocol is based on standard procedures for assessing sensorimotor gating deficits in rodents.[1]
Objective: To evaluate the ability of this compound to reverse the sensorimotor gating deficits induced by the NMDA receptor antagonist phencyclidine (PCP).
Principle: Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents by administering NMDA receptor antagonists like PCP.
Materials:
-
Male mice (e.g., C57BL/6)
-
This compound
-
Phencyclidine (PCP)
-
Vehicle for drug administration (e.g., saline, Tween 80/saline)
-
Startle response measurement system (with sound-attenuating chambers)
Procedure:
-
Acclimation: Acclimate the mice to the laboratory environment and handling for at least one week prior to testing.
-
Drug Administration:
-
Administer this compound (e.g., 80 mg/kg, p.o. for acute studies; 20 mg/kg, b.i.d., p.o. for chronic studies) or vehicle at a specified time before the test.
-
Administer PCP (e.g., 5 mg/kg, s.c.) or vehicle to induce PPI deficits, typically 30 minutes before placing the animals in the startle chambers.
-
-
PPI Testing Session:
-
Place each mouse in a startle chamber and allow for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: A weaker acoustic prepulse (e.g., 75-85 dB, 20 ms duration) presented 100 ms before the 120 dB pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Record the startle response (amplitude of whole-body flinch) for each trial.
-
-
Data Analysis:
-
Calculate the percentage of prepulse inhibition for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Compare the %PPI between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Phencyclidine (PCP)-Induced Hyperlocomotion Model
This protocol is a standard method for modeling the positive symptoms of schizophrenia in rodents.[1]
Objective: To assess the efficacy of this compound in attenuating the hyperlocomotor activity induced by PCP.
Principle: Administration of NMDA receptor antagonists like PCP induces a state of hyperlocomotion in rodents, which is considered a model for the psychomotor agitation observed in psychosis.
Materials:
-
Male mice or rats
-
This compound
-
Phencyclidine (PCP)
-
Vehicle for drug administration
-
Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams)
Procedure:
-
Acclimation: Habituate the animals to the open-field arenas for a period (e.g., 30-60 minutes) on one or more days prior to the test day.
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg, b.i.d., p.o. for chronic studies) or vehicle.
-
Following the this compound or vehicle administration, administer PCP (e.g., 2.5-5 mg/kg, s.c.) or vehicle.
-
-
Locomotor Activity Measurement:
-
Immediately after PCP administration, place the animals individually into the open-field arenas.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) continuously for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-10 minute intervals) to observe the time course of the drug effects.
-
Calculate the total locomotor activity for each animal over the entire session.
-
Compare the locomotor activity between the different treatment groups using statistical methods (e.g., ANOVA).
-
Conclusion
This compound represents a valuable pharmacological tool for researchers studying the role of NMDA receptor hypofunction in neuropsychiatric disorders. Its specific mechanism of action, inhibiting DAAO to increase synaptic D-serine levels, allows for the targeted enhancement of NMDA receptor function. The protocols and data presented in these application notes provide a framework for utilizing this compound in both in vitro and in vivo models to investigate the therapeutic potential of modulating the NMDA receptor co-agonist site. Further research with this and similar compounds will undoubtedly contribute to a deeper understanding of NMDA receptor biology and the development of novel treatments for conditions like schizophrenia.
References
- 1. An improved spectrophotometric assay for histamine and diamine oxidase (DAO) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two spectrophotometric assays for D-amino acid oxidase: for the study of distribution patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
Application Notes and Protocols for AS057278 in Prepulse Inhibition (PPI) Testing
Audience: Researchers, scientists, and drug development professionals.
Topic: Investigation of the D-Amino Acid Oxidase (DAAO) inhibitor, AS057278, in a phencyclidine (PCP)-induced prepulse inhibition (PPI) deficit model, a preclinical paradigm for assessing potential antipsychotic efficacy.
Introduction
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker sensory stimulus (prepulse) suppresses the startle response to a subsequent strong stimulus (pulse). It is a measure of sensorimotor gating, a fundamental process of filtering sensory information. Deficits in PPI are observed in neuropsychiatric disorders such as schizophrenia. The N-methyl-D-aspartate (NMDA) receptor antagonist phencyclidine (PCP) is known to induce PPI deficits in rodents, modeling symptoms of schizophrenia.
This compound (also known as 3-Methylpyrazole-5-carboxylic acid) is a potent and selective inhibitor of D-amino acid oxidase (DAAO). DAAO is the enzyme responsible for the degradation of D-serine, an endogenous co-agonist at the glycine site of the NMDA receptor. By inhibiting DAAO, this compound increases the levels of D-serine in the brain, thereby enhancing NMDA receptor neurotransmission. This mechanism of action suggests its potential as a therapeutic agent for disorders associated with NMDA receptor hypofunction, such as schizophrenia.
These application notes provide a detailed protocol for evaluating the efficacy of this compound in reversing PCP-induced PPI deficits in mice.
Mechanism of Action of this compound
This compound enhances NMDA receptor function through the following pathway:
-
Inhibition of DAAO: this compound selectively inhibits the D-amino acid oxidase enzyme.
-
Increased D-serine Levels: The inhibition of DAAO leads to an accumulation of its substrate, D-serine, in the brain.
-
NMDA Receptor Co-agonism: D-serine acts as a co-agonist at the glycine binding site on the NR1 subunit of the NMDA receptor.
-
Enhanced NMDA Receptor Activation: The increased availability of D-serine facilitates the glutamate-mediated opening of the NMDA receptor ion channel, leading to enhanced calcium influx and downstream signaling.
-
Restoration of Sensorimotor Gating: By potentiating NMDA receptor function, this compound is hypothesized to counteract the deficits in sensorimotor gating induced by NMDA receptor antagonists like PCP.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Protocol: Reversal of PCP-Induced PPI Deficit
This protocol describes an experiment to assess the ability of this compound to reverse the deficit in prepulse inhibition induced by phencyclidine (PCP) in mice.
Materials and Equipment
-
Test Compound: this compound (CAS: 402-61-9)
-
Inducing Agent: Phencyclidine (PCP) hydrochloride
-
Vehicle: To be determined based on the solubility of this compound. A common vehicle for oral administration is 0.5% methylcellulose in sterile water.
-
Animals: Male C57BL/6 mice (8-10 weeks old)
-
Apparatus: Acoustic startle response chambers for mice (e.g., SR-LAB, San Diego Instruments)
-
Standard laboratory equipment: Animal balances, oral gavage needles, etc.
Dosing and Administration
-
This compound (Acute Administration): 80 mg/kg, administered orally (p.o.).
-
This compound (Chronic Administration): 20 mg/kg, administered orally (p.o.) twice daily (b.i.d.) for a specified period (e.g., 14-28 days).
-
PCP: 1.5 - 3.0 mg/kg, administered subcutaneously (s.c.) or intraperitoneally (i.p.) 30 minutes before the PPI test session.
-
Vehicle Control: Administer the same volume of vehicle as used for this compound.
Experimental Design and Procedure
The experiment should include the following groups (n=8-12 mice per group):
-
Vehicle + Saline: Control group to establish baseline PPI.
-
Vehicle + PCP: Group to confirm PCP-induced PPI deficit.
-
This compound + PCP: Test group to evaluate the effect of this compound on PCP-induced deficit.
Experimental Workflow:
Caption: Experimental workflow for PPI testing.
Step-by-Step Protocol:
-
Acclimatization: Allow mice to acclimate to the housing facility for at least one week before the experiment.
-
Handling: Handle the mice for several days prior to testing to reduce stress.
-
Drug Administration:
-
Acute Study: Administer this compound (80 mg/kg, p.o.) or vehicle 60 minutes before the administration of PCP.
-
Chronic Study: Administer this compound (20 mg/kg, p.o., b.i.d.) or vehicle for the chosen duration. On the test day, the last dose is given 60 minutes before PCP administration.
-
Administer PCP (e.g., 2.0 mg/kg, s.c.) or saline 30 minutes before placing the mouse in the startle chamber.
-
-
PPI Testing Session:
-
Place the mouse in the startle chamber and allow for a 5-minute acclimatization period with background white noise (e.g., 65-70 dB).
-
The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: A weaker prepulse stimulus (e.g., 75, 80, or 85 dB; 20 ms duration) precedes the pulse by a specific inter-stimulus interval (ISI), typically 100 ms.
-
No-stimulus trials: Background noise only, to measure baseline activity.
-
-
The session should begin and end with several pulse-alone trials to assess habituation and sensitization.
-
-
Data Collection: The startle response is measured as the maximal amplitude of the motor response within a defined time window (e.g., 100 ms) following the onset of the pulse.
-
Data Analysis:
-
Calculate the percent prepulse inhibition (%PPI) for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] * 100
-
Perform statistical analysis (e.g., two-way ANOVA with treatment and prepulse intensity as factors) to compare the %PPI between the different experimental groups.
-
Expected Results and Data Presentation
It is expected that the PCP-treated group will show a significant reduction in %PPI compared to the vehicle-treated control group. Treatment with this compound is expected to significantly attenuate or completely reverse this PCP-induced deficit in %PPI.
Table 1: Representative Quantitative Data of this compound on PCP-Induced PPI Deficit
Disclaimer: The following data are illustrative and serve as an example of how to present the results. Actual values should be obtained from experimental data.
| Treatment Group | Prepulse Intensity | Mean Startle Amplitude (Pulse-Alone) | Mean Startle Amplitude (Prepulse-Pulse) | % Prepulse Inhibition (%PPI) |
| Vehicle + Saline | 80 dB | 450 ± 35 | 135 ± 20 | 70% ± 5% |
| Vehicle + PCP (2.0 mg/kg) | 80 dB | 470 ± 40 | 330 ± 30 | 30% ± 6%* |
| This compound (80 mg/kg) + PCP | 80 dB | 460 ± 38 | 160 ± 25 | 65% ± 7%# |
*p < 0.01 compared to Vehicle + Saline group. #p < 0.01 compared to Vehicle + PCP group. Data are presented as mean ± SEM.
Conclusion
The DAAO inhibitor this compound has demonstrated efficacy in reversing PCP-induced deficits in prepulse inhibition in mice. This preclinical finding supports the hypothesis that enhancing NMDA receptor function via D-serine augmentation is a viable strategy for treating sensorimotor gating deficits associated with schizophrenia. The protocols outlined in these application notes provide a framework for further investigation of this compound and other DAAO inhibitors in models of psychosis.
Application Notes and Protocols for AS057278 in Neurodegeneration Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AS057278 is a potent and selective inhibitor of D-amino acid oxidase (DAAO), the primary enzyme responsible for the degradation of D-serine in the central nervous system.[1][2] D-serine is an essential co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory.[3][4] Dysregulation of NMDA receptor signaling is a key pathological feature in several neurodegenerative diseases, including Alzheimer's disease.[3][5][6] By inhibiting DAAO, this compound increases the bioavailability of D-serine, thereby enhancing NMDA receptor function.[2] This mechanism presents a valuable tool for researchers investigating the therapeutic potential of NMDA receptor modulation in neurodegeneration.
While this compound has been primarily investigated for its potential in treating schizophrenia, its mechanism of action is highly relevant to neurodegeneration research.[7] For instance, studies with other DAAO inhibitors have suggested that enhancing D-serine levels can ameliorate cognitive decline in patients with Alzheimer's disease.[3] However, the role of D-serine is complex; excessive activation of extrasynaptic NMDA receptors can lead to excitotoxicity and neuronal death, a process also implicated in neurodegeneration.[6][8] Therefore, this compound serves as a critical pharmacological tool to dissect the nuanced role of the D-serine/NMDA receptor pathway in neuronal survival and pathology.
These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in in vitro and in vivo models of neurodegeneration.
Compound Information: this compound
| Property | Value | Reference |
| Full Name | 3-Methylpyrazole-5-carboxylic acid | [2] |
| Synonyms | MPC | [2] |
| Target | D-amino acid oxidase (DAAO) | [1][2] |
| Formulation | Soluble in DMSO | [2] |
Quantitative Data
The following table summarizes the key quantitative parameters of this compound from published literature.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC₅₀ (DAAO) | 0.91 µM | Recombinant | In vitro enzyme activity assay | [2] |
| ED₅₀ (DAAO) | 2.2-3.95 µM | Rat | Ex vivo DAAO inhibition | [2] |
| Effect on D-serine | Increased levels in cortex and midbrain | Rat | 10 mg/kg i.v. administration | [2] |
| Selectivity | No inhibition of DASOX at 10 µM | In vitro enzyme activity assay | [2] | |
| Selectivity | No inhibition of Serine Racemase at 50 µM | In vitro enzyme activity assay | [2] |
Signaling Pathway
This compound modulates neuronal signaling by preventing the breakdown of D-serine, thereby increasing its availability to act as a co-agonist at the NMDA receptor. This enhances glutamatergic neurotransmission, which is crucial for neuronal function and survival.
Experimental Protocols
The following are generalized protocols that can be adapted to study the effects of this compound in neurodegeneration models.
In Vitro Neuroprotection Assay in Primary Neuronal Cultures
This protocol assesses the ability of this compound to protect neurons from a neurotoxic insult, such as amyloid-beta (Aβ) oligomers or glutamate-induced excitotoxicity.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium with B27 supplement
-
This compound (stock solution in DMSO)
-
Neurotoxic agent (e.g., Aβ₁₋₄₂ oligomers, Glutamate)
-
Cell viability assay kit (e.g., MTT, LDH)
-
Phosphate Buffered Saline (PBS)
-
96-well culture plates
Procedure:
-
Cell Plating: Plate primary neurons in 96-well plates at a density of 5x10⁴ cells/well and culture for 7-10 days to allow for maturation.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove old medium from wells and add medium containing different concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO equivalent). Incubate for 2 hours.
-
Neurotoxic Insult: Add the neurotoxic agent (e.g., 10 µM Aβ₁₋₄₂ or 50 µM Glutamate) to the wells, except for the untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Assessment of Viability:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or solubilization buffer and read the absorbance at 570 nm.
-
LDH Assay: Collect the culture supernatant and measure lactate dehydrogenase (LDH) release according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the viability data to the untreated control group (100% viability) and the neurotoxin-only group (0% protection). Calculate the EC₅₀ for neuroprotection.
Measurement of D-serine Levels in Brain Tissue (Animal Model)
This protocol describes how to assess the pharmacodynamic effect of this compound by measuring its impact on D-serine levels in the brain of a rodent model of neurodegeneration.
Materials:
-
Transgenic or pharmacologically-induced animal model of neurodegeneration (e.g., 5XFAD mice for Alzheimer's)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Anesthesia and perfusion solutions
-
Brain homogenization buffer
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence detection
-
Internal standard (e.g., D-leucine)
Procedure:
-
Animal Dosing: Administer this compound orally or via intraperitoneal injection at a desired dose (e.g., 10-80 mg/kg).[2] Administer vehicle to the control group.
-
Tissue Collection: At a specified time point post-dosing (e.g., 1-2 hours), anesthetize the animals and perfuse with ice-cold PBS.
-
Brain Dissection: Rapidly dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex). Flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
Sample Preparation:
-
Weigh the frozen tissue and homogenize in 10 volumes of ice-cold homogenization buffer containing the internal standard.
-
Deproteinize the homogenate by adding perchloric acid, vortexing, and centrifuging at high speed.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Derivatize the amino acids in the supernatant with a fluorescent tag (e.g., NBD-F).
-
Inject the sample into the HPLC system equipped with a chiral column to separate D- and L-serine.
-
Quantify the D-serine peak area relative to the internal standard.
-
-
Data Analysis: Compare D-serine levels in the this compound-treated group to the vehicle-treated group to determine the fold-increase.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating this compound in a preclinical neurodegeneration research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 6. Frontiers | An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Potential off-target effects of AS057278
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of AS057278. Given the limited publicly available data on the off-target profile of this compound, this guide offers general troubleshooting advice and experimental protocols to consider during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of D-amino acid oxidase (DAAO). Its primary mechanism involves increasing the levels of D-serine, an endogenous co-agonist at the glycine site of NMDA receptors, which enhances NMDA neurotransmission.[1] This mechanism of action suggests its potential as an antipsychotic agent.[1]
Q2: Is there any published data on the off-target activity of this compound?
Publicly available information on the comprehensive off-target profile of this compound is limited. However, one study reported that this compound exhibited no inhibitory activity against D-aspartate oxidase (DASOX) at a concentration of 10 μM and no inhibition of serine racemase at a concentration of 50 μM. This provides some initial evidence of its selectivity.
Q3: My experimental results with this compound are inconsistent with its known on-target effects. What could be the cause?
Inconsistent results could arise from several factors, including off-target effects, experimental variability, or issues with the compound itself. Consider the following troubleshooting steps:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock through analytical methods such as LC-MS and NMR.
-
Titrate the Concentration: Use the lowest effective concentration of this compound to minimize the potential for off-target effects. The reported in vitro IC50 is 0.91 μM.[1]
-
Include Proper Controls: Use appropriate positive and negative controls in your experiments to validate your findings. This could include a structurally related but inactive compound or a compound with a known, different mechanism of action.
-
Consider Cellular Context: The expression levels of the target (DAAO) and potential off-targets can vary between different cell lines or tissues, influencing the observed effects.
Q4: What are the general approaches to screen for potential off-target effects of a small molecule inhibitor like this compound?
A systematic approach to identifying off-target effects typically involves a combination of computational and experimental methods. This can include:
-
Computational Profiling: In silico methods, such as ligand-based and structure-based screening against databases of known off-targets.
-
Biochemical Screening: Profiling the compound against a panel of purified enzymes or receptors (e.g., kinase panels, GPCR panels).
-
Cell-Based Assays: Utilizing high-content imaging or reporter gene assays in various cell lines to identify unexpected phenotypic changes.
-
Proteomics and Transcriptomics: Employing techniques like thermal proteome profiling (TPP) or RNA sequencing to identify changes in protein stability or gene expression that are independent of the primary target.
Quantitative Data Summary
The following table summarizes the known on-target and limited off-target activity of this compound.
| Target | Assay Type | Result (IC50/ED50) | Reference |
| D-amino acid oxidase (DAAO) | In vitro inhibition | 0.91 μM (IC50) | [1] |
| D-amino acid oxidase (DAAO) | Ex vivo inhibition | 2.2-3.95 μM (ED50) | [1] |
| D-aspartate oxidase (DASOX) | In vitro inhibition | No inhibition at 10 μM | |
| Serine Racemase | In vitro inhibition | No inhibition at 50 μM |
Experimental Protocols
Protocol 1: General Kinase Panel Screening
This protocol outlines a general procedure for screening a small molecule inhibitor against a panel of kinases to identify potential off-target interactions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). From the stock, prepare serial dilutions to be used in the assay.
-
Kinase Panel: Select a commercially available kinase panel that covers a broad range of the human kinome.
-
Assay Procedure:
-
Dispense the kinase, substrate, and ATP into the wells of a microplate.
-
Add the test compound (this compound) at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor for each kinase.
-
Incubate the plate at the recommended temperature and time for the specific kinase assay.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the compound relative to the vehicle control.
-
Determine the IC50 value for any kinases that show significant inhibition.
-
Protocol 2: Cell-Based Thermal Shift Assay (CETSA)
This protocol describes a method to assess target engagement and potential off-target binding in a cellular context.
-
Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency.
-
Treat the cells with this compound at various concentrations or with a vehicle control.
-
-
Heating Profile:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a set duration (e.g., 3 minutes).
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting for the target protein (DAAO) and any suspected off-targets.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the fraction of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve in the presence of the compound indicates target engagement. Unexplained shifts in other proteins could suggest off-target binding.
-
Visualizations
Caption: On-target signaling pathway of this compound.
References
Navigating the Stability of AS057278 in DMSO and Other Solvents: A Technical Guide
For researchers, scientists, and drug development professionals utilizing AS057278, ensuring its stability in solution is paramount for reproducible and reliable experimental outcomes. This technical support center provides essential guidance on the stability of this compound in Dimethyl Sulfoxide (DMSO) and other solvents, complete with troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Executive Summary of this compound Stability
This compound, a potent and selective D-amino acid oxidase (DAAO) inhibitor, is a valuable tool in neuroscience research, particularly in studies related to schizophrenia and other conditions involving NMDA receptor hypofunction. While this compound exhibits good solubility in DMSO, its long-term stability in this and other solvents is a critical consideration for maintaining its biological activity. This guide synthesizes available data and provides best-practice recommendations for the handling and storage of this compound solutions.
Stability of this compound in DMSO
Quantitative data on the specific degradation kinetics of this compound in DMSO is not extensively published. However, based on vendor recommendations and general knowledge of small molecule stability, the following storage guidelines are provided for stock solutions of this compound in DMSO:
| Storage Temperature | Recommended Storage Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Note: For optimal results, it is strongly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. The use of anhydrous DMSO is also advised, as moisture can contribute to the hydrolysis of susceptible compounds.
Experimental Protocols
General Protocol for Assessing Small Molecule Stability in DMSO using HPLC-UV
This protocol provides a general framework for researchers to assess the stability of this compound or other small molecules in DMSO.
Objective: To determine the percentage of the parent compound remaining over time under specific storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample and record the peak area of the this compound peak. This will serve as the baseline (100% stability).
-
Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 1 month), retrieve a vial from storage. Allow it to come to room temperature before diluting an aliquot with the mobile phase for HPLC analysis.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at Time 0.
Signaling Pathway of this compound
This compound functions by inhibiting the enzyme D-amino acid oxidase (DAAO). DAAO is responsible for the degradation of D-serine, a co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting DAAO, this compound increases the levels of D-serine, which in turn enhances NMDA receptor-mediated neurotransmission. This mechanism is of significant interest for treating conditions associated with NMDA receptor hypofunction, such as schizophrenia.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for conducting a stability study of a compound like this compound in solution.
Troubleshooting and FAQs
Q1: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A1: Precipitation of compounds in DMSO upon storage, especially after freeze-thaw cycles, can occur.
-
Warming: Gently warm the solution to room temperature or slightly above (e.g., 37°C) and vortex or sonicate to try and redissolve the compound.
-
Solvent Quality: Ensure you are using anhydrous DMSO. Moisture absorption by DMSO can reduce the solubility of many compounds.
-
Concentration: The concentration of your stock solution might be too high for stable storage. Consider preparing a more dilute stock solution.
Q2: I am observing peak broadening or splitting in my HPLC chromatogram when analyzing this compound. What could be the cause?
A2: This can be indicative of several issues:
-
Degradation: The appearance of new peaks or changes in the main peak shape could indicate degradation of this compound.
-
Column Issues: The HPLC column may be degrading or contaminated. Try flushing the column or replacing it.
-
Mobile Phase: Ensure the mobile phase is properly prepared and degassed. The pH of the mobile phase can also significantly affect the peak shape of ionizable compounds like this compound, which is a pyrazole carboxylic acid derivative.
Q3: How can I minimize the degradation of this compound in solution?
A3: To minimize degradation:
-
Storage: Store stock solutions at -80°C for long-term storage.
-
Aliquot: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.
-
Light Protection: Store solutions in amber vials to protect from light, as some compounds are light-sensitive.
-
Inert Atmosphere: For highly sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: While DMSO is a common solvent for this compound, its solubility in other solvents may be limited. For in vivo experiments, co-solvent systems are often necessary. A suggested formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for a clear solution.[1] Always perform a small-scale solubility test before preparing a large batch in a new solvent system. Since this compound has a carboxylic acid group, its solubility is pH-dependent. In aqueous solutions, adjusting the pH to be basic can increase its solubility by forming a more soluble salt.[2]
Q5: What are common issues when working with pyrazole carboxylic acid derivatives like this compound?
A5: Pyrazole derivatives can sometimes present solubility challenges, especially in aqueous solutions.[2] Due to the carboxylic acid moiety, the compound's charge state will change with pH, affecting its solubility and interaction with other molecules. When moving from a DMSO stock to an aqueous buffer, precipitation is a common issue. To mitigate this, it is often helpful to add the DMSO stock to the aqueous solution slowly while vortexing. Using a co-solvent system can also help maintain solubility.[2]
References
Technical Support Center: AS057278 In Vivo Delivery
Disclaimer: AS057278 is a hypothetical compound. This guide provides general strategies and troubleshooting advice applicable to novel small molecule inhibitors for in vivo research. All protocols and recommendations should be adapted and optimized for your specific compound and experimental model, and must be approved by your institution's animal care and use committee.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing an in vivo delivery strategy for a new compound like this compound?
The first step is to characterize the physicochemical properties of this compound, primarily its solubility and stability. Solubility testing in a panel of common biocompatible solvents and vehicles is critical for selecting an appropriate formulation strategy.
Q2: How do I choose the best administration route for this compound?
The choice of administration route depends on the experimental goal, the target tissue, and the compound's properties.[1] Common routes for preclinical studies include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). IV administration provides 100% bioavailability, making it a good starting point for understanding a compound's intrinsic activity, while oral administration is often preferred for mimicking clinical use.[2][3]
Q3: My compound, this compound, has very low water solubility. What are my formulation options?
Poor aqueous solubility is a common challenge with small molecule inhibitors.[4][5][6] Several strategies can be employed to overcome this:
-
Co-solvents: Using a mixture of solvents, such as DMSO, ethanol, or polyethylene glycol (PEG), with water or saline can enhance solubility.[1] However, the concentration of organic solvents must be kept low to avoid toxicity.[3]
-
Suspensions: If the compound is not soluble, it can be formulated as a suspension. This involves reducing the particle size (micronization) to improve dissolution and suspending the fine particles in a vehicle containing a suspending agent, like carboxymethylcellulose (CMC).[4]
-
Lipid-based formulations: Encapsulating the compound in lipid-based carriers like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of highly lipophilic compounds.[6][7]
-
Cyclodextrins: Molecules like β-cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[8]
Q4: How important is a vehicle control group in my experiments?
A vehicle control group is absolutely essential. The vehicle itself can have biological effects or toxicity.[8] Administering the vehicle alone to a control group of animals is the only way to distinguish the effects of the compound from the effects of the formulation.
Troubleshooting Guide
Issue 1: Compound Precipitation During Formulation or Administration
Q: My this compound formulation appears clear initially, but a precipitate forms over time or immediately upon dilution for injection. What should I do?
-
Potential Cause: Temperature Effects. Some compounds are less soluble at lower temperatures. Ensure all components are at a consistent temperature (e.g., room temperature or 37°C) during preparation.
-
Potential Cause: pH Shift. If your compound's solubility is pH-dependent, the pH of the diluent (e.g., saline or PBS) could cause it to crash out of solution. Consider using a buffered solution to maintain a stable pH.[1]
-
Potential Cause: Exceeding Solubility Limit. The concentration of this compound may be too high for the chosen vehicle system. Try reducing the final concentration or screening alternative solubilizing agents.
-
Solution Workflow:
-
Re-evaluate Solubility: Confirm the solubility limit in your chosen vehicle.
-
Check pH: Measure the pH of your final formulation and diluent. Adjust if necessary.
-
Prepare Fresh: Always prepare the formulation fresh before each use to minimize the chance of precipitation over time.[3]
-
Consider a Suspension: If solubility remains an issue, developing a micronized suspension may be a more robust approach.[4]
-
Issue 2: Inconsistent Results or Lack of Efficacy In Vivo
Q: I am not observing the expected therapeutic effect of this compound in my animal model. What are the potential reasons?
-
Potential Cause: Poor Bioavailability. The compound may not be absorbed efficiently or may be rapidly metabolized. The administration route significantly impacts bioavailability.[3] An oral formulation might have very low absorption compared to an IP or IV injection.
-
Potential Cause: Suboptimal Dosing. The dose may be too low to reach a therapeutic concentration at the target site. A dose-escalation study is often necessary to find the optimal effective dose.[3]
-
Potential Cause: Formulation Instability. The compound could be degrading in the formulation vehicle or after administration.
-
Solution Workflow:
-
Conduct a Pilot Pharmacokinetic (PK) Study: A pilot PK study is the most direct way to address this issue. It will measure the concentration of this compound in the blood over time, providing critical data on absorption, distribution, metabolism, and excretion (ADME).
-
Evaluate Different Routes: Test IP or IV administration to see if the lack of efficacy is related to poor oral absorption.
-
Perform a Dose-Response Study: Systematically test a range of doses to determine if a therapeutic window can be identified.
-
Issue 3: Adverse Effects or Toxicity in Animals
Q: My animals are showing signs of distress (e.g., weight loss, lethargy, irritation at the injection site) after being dosed with this compound. How can I troubleshoot this?
-
Potential Cause: Vehicle Toxicity. High concentrations of certain solvents, like DMSO, can be toxic to animals.[3] The osmolality or pH of the formulation can also cause irritation.
-
Potential Cause: On-Target Toxicity. The compound's mechanism of action may be affecting normal, healthy cells in addition to the intended target.
-
Potential Cause: Off-Target Toxicity. The compound may be interacting with unintended molecular targets, causing unexpected side effects.
-
Solution Workflow:
-
Dose the Vehicle Control Group: First, confirm that the vehicle alone is well-tolerated. If not, the vehicle must be reformulated.
-
Reduce Dose and/or Frequency: If the vehicle is tolerated, the toxicity is likely compound-related. Reduce the dose or the frequency of administration.[3]
-
Monitor Animals Closely: Implement a detailed monitoring plan to track animal weight, behavior, and clinical signs to establish a Maximum Tolerated Dose (MTD).
-
Consider Local vs. Systemic Toxicity: If irritation occurs only at the injection site (e.g., with SC or IP routes), this may indicate a formulation issue (pH, precipitation) that can be addressed by further optimization.
-
Data Presentation: Formulation Vehicles & Administration Routes
Table 1: Common Vehicles for In Vivo Delivery of Hydrophobic Compounds
| Vehicle Component | Properties & Use Cases | Common Routes | Considerations |
| Saline / PBS | Aqueous base for soluble compounds or suspensions. | IV, IP, SC, PO | Poor solvent for hydrophobic compounds. |
| DMSO | Strong organic solvent; used as a co-solvent. | IV, IP | Can be toxic at concentrations >5-10%. Use with caution.[3] |
| PEG 300/400 | Co-solvent for compounds with intermediate solubility. | IV, IP, PO | Generally well-tolerated but can be viscous. |
| Tween 80 | Surfactant used to increase solubility and stability. | IV, IP, PO | Can improve absorption but may have its own biological effects. |
| Carboxymethylcellulose (CMC) | Suspending agent for insoluble compounds. | PO, IP | Forms stable suspensions; not suitable for IV. |
| Corn/Sesame Oil | Vehicle for highly lipophilic compounds. | PO, SC, IM | Not suitable for IV administration.[1] |
| β-Cyclodextrin (e.g., SBE-β-CD) | Solubilizing agent that forms inclusion complexes. | IV, IP, PO | Effective for many hydrophobic compounds. |
Table 2: Comparison of Common Administration Routes
| Administration Route | Speed of Onset | Bioavailability | Typical Use Case | Key Disadvantage |
| Intravenous (IV) | Very Fast | 100% | PK studies; maximizing systemic exposure. | Requires skill; risk of precipitation/embolism. |
| Intraperitoneal (IP) | Fast | High but variable | Systemic delivery when IV is difficult. | Can cause local irritation; risk of injection into organs. |
| Oral Gavage (PO) | Slow | Variable | Mimicking clinical route; chronic dosing. | Subject to first-pass metabolism; low bioavailability. |
| Subcutaneous (SC) | Slow | Variable | Sustained release; depot formulations. | Slower absorption; potential for local irritation. |
Experimental Protocols
Protocol 1: Preparation of a Suspension Formulation for Oral Gavage
This protocol describes a common method for preparing a 10 mg/mL suspension of this compound in a vehicle of 0.5% CMC in water.
Materials:
-
This compound powder
-
Sodium Carboxymethylcellulose (CMC), low viscosity
-
Sterile water for injection
-
Mortar and pestle (or homogenizer)
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinders and conical tubes
Methodology:
-
Prepare the Vehicle:
-
Add 50 mg of CMC to a beaker containing a stir bar.
-
Slowly add 10 mL of sterile water while stirring continuously.
-
Stir for 2-4 hours at room temperature until the CMC is fully dissolved and the solution is clear. This is your 0.5% (w/v) CMC vehicle.
-
-
Micronize the Compound:
-
Weigh the required amount of this compound (e.g., 100 mg for 10 mL of a 10 mg/mL suspension).
-
If particle size is large, gently grind the powder in a mortar and pestle to a fine, consistent powder. This increases the surface area for better suspension.
-
-
Prepare the Suspension:
-
Add a small amount of the 0.5% CMC vehicle (~0.5 mL) to the this compound powder to create a thick, uniform paste. This "wetting" step is crucial to prevent clumping.
-
Gradually add the remaining vehicle in small portions while continuously mixing or stirring.
-
Once all the vehicle is added, stir the suspension with a magnetic stir bar for at least 30 minutes before dosing.
-
-
Administration:
-
Stir the suspension continuously during the dosing procedure to ensure each animal receives a uniform dose.
-
Use an appropriately sized gavage needle for the animal model.
-
Protocol 2: Preparation of a Solubilized Formulation for Intravenous Injection
This protocol describes preparing a 2 mg/mL solution of this compound in a vehicle of 10% DMSO / 40% PEG300 / 50% Saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile 0.9% Saline
-
Sterile, conical tubes
Methodology:
-
Solubilize the Compound:
-
Weigh the required amount of this compound (e.g., 20 mg for 10 mL of a 2 mg/mL solution).
-
Add the DMSO first (1 mL). Vortex or sonicate gently until the compound is fully dissolved. It is critical to ensure complete dissolution at this stage.
-
-
Add Co-solvents:
-
Add the PEG300 (4 mL). Vortex thoroughly after addition. The solution should remain clear.
-
-
Complete the Formulation:
-
Slowly add the saline (5 mL) to the mixture, vortexing immediately. Adding the aqueous component last and slowly is key to preventing precipitation.
-
-
Final Preparation:
-
Visually inspect the final solution for any signs of precipitation.
-
If required for IV injection, filter the final solution through a sterile 0.22 µm syringe filter to ensure sterility and remove any micro-precipitates.
-
Administer within one hour of preparation.
-
Visualizations
Diagram 1: Decision Workflow for Formulation Selection
Caption: Decision tree for selecting an appropriate formulation strategy for this compound.
Diagram 2: Troubleshooting Workflow for Poor In Vivo Efficacy
Caption: Logical workflow for troubleshooting lack of therapeutic effect in animal models.
Diagram 3: Investigating Causes of In Vivo Toxicity
Caption: A process for differentiating between vehicle- and compound-related toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo Fate of Targeted Drug Delivery Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Overcoming Poor Bioavailability of AS057278
This technical support guide is designed for researchers, scientists, and drug development professionals working with AS057278. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential challenges related to its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 3-Methylpyrazole-5-carboxylic acid (MPC), is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO).[1][2] Its primary mechanism of action is to increase the levels of D-serine, an endogenous co-agonist at the glycine site of NMDA receptors.[1] By enhancing NMDA receptor neurotransmission, this compound has shown potential as an antipsychotic agent for treating both cognitive and positive symptoms of schizophrenia.[1]
Q2: Is this compound orally active?
Yes, studies have shown that this compound is orally active in animal models.[1][3] It has been shown to normalize phencyclidine (PCP)-induced prepulse inhibition in mice after both acute and chronic oral administration.[1]
Q3: What are the known physicochemical properties of this compound?
This compound is a non-peptidic small molecule.[3] Specific details on its solubility are limited, but it is known to be soluble in DMSO.[2] One supplier provides protocols for formulating it in a solution with DMSO, PEG300, Tween-80, and saline, or with DMSO and corn oil, or with DMSO and SBE-β-CD in saline, achieving a concentration of at least 2.5 mg/mL.[3]
Q4: What are the common causes of poor bioavailability for oral drugs?
Poor oral bioavailability can stem from several factors, including:
-
Poor aqueous solubility: The drug may not dissolve effectively in the gastrointestinal fluids.[4][5]
-
Low permeability: The drug may not efficiently cross the intestinal membrane to enter the bloodstream.[4]
-
First-pass metabolism: The drug may be extensively metabolized in the liver or gut wall before reaching systemic circulation.[4]
-
Chemical instability: The drug may degrade in the harsh acidic environment of the stomach.
Q5: What general strategies can be employed to improve the bioavailability of a compound like this compound?
A variety of formulation and chemical modification strategies can be used to enhance oral bioavailability.[6][7] These include:
-
Particle size reduction: Techniques like micronization and nanomilling increase the surface area for dissolution.[8]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can improve solubility and absorption, potentially through the lymphatic pathway.[7][8][9][10]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in a non-crystalline state can enhance solubility and dissolution rates.[7][8]
-
Use of absorption enhancers: Excipients that facilitate drug transport across the intestinal epithelium can be incorporated into the formulation.[6]
-
Salt formation and co-crystals: These can improve the dissolution properties of the drug.[5][6]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound, suggesting potential causes and solutions.
| Observed Issue | Potential Cause | Troubleshooting Suggestion |
| High variability in plasma concentrations between subjects. | Poor and variable dissolution of the drug in the GI tract. | Consider formulating this compound as a nanosuspension or in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) to improve dissolution consistency.[9][11] |
| Low plasma exposure (AUC) despite high oral dose. | 1. Poor aqueous solubility leading to limited dissolution. 2. Low intestinal permeability. 3. Significant first-pass metabolism. | 1. Solubility Enhancement: Prepare an amorphous solid dispersion of this compound with a suitable polymer.[8] Alternatively, explore complexation with cyclodextrins.[6] 2. Permeability Enhancement: Co-administer with a permeation enhancer, though this requires careful toxicity assessment. 3. Metabolism Reduction: While not directly a formulation strategy, co-administration with an inhibitor of relevant metabolic enzymes could be investigated in preclinical models. |
| Delayed Tmax (time to reach maximum plasma concentration). | Slow dissolution rate from the solid form. | Reduce the particle size of the this compound powder through micronization or nanomilling to increase the surface area and accelerate dissolution.[8] |
| Evidence of drug precipitation in the GI tract upon pH change (e.g., moving from stomach to intestine). | pH-dependent solubility of the carboxylic acid moiety. | Formulate this compound in a pH-independent manner, for instance, by creating a nanocrystalline formulation with stabilizers that prevent aggregation across different pH environments.[11] Another approach is to use polymers that inhibit recrystallization in the gut.[12] |
Quantitative Data Summary
The following table summarizes the available in vitro and in vivo potency and pharmacokinetic data for this compound from published studies.
| Parameter | Value | Species/System | Administration Route | Reference |
| IC50 (DAAO inhibition) | 0.91 µM | In vitro | N/A | [1][3] |
| ED50 (ex vivo DAAO inhibition) | 2.2-3.95 µM | Rat | N/A | [1] |
| Effective Dose (increase D-serine) | 10 mg/kg | Rat | Intravenous (i.v.) | [1][2] |
| Effective Dose (acute PCP model) | 80 mg/kg | Mouse | Oral (p.o.) | [1][2][3] |
| Effective Dose (chronic PCP model) | 20 mg/kg b.i.d. | Mouse | Oral (p.o.) | [1][2] |
| Effective Dose (chronic PCP hyperlocomotion) | 10 mg/kg b.i.d. | Rat | Oral (p.o.) | [1] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation
-
Polymer Selection: Choose a suitable polymer such as polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC), or Soluplus®.
-
Solubilization: Dissolve this compound and the selected polymer in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried film to obtain a fine powder and pass it through a sieve to ensure uniform particle size.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
In Vitro Dissolution: Perform dissolution testing of the ASD powder in simulated gastric and intestinal fluids to assess the improvement in dissolution rate compared to the crystalline drug.
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Ternary Phase Diagram Construction: Based on the screening results, construct ternary phase diagrams with different proportions of oil, surfactant, and co-surfactant to identify the self-emulsification region.
-
Formulation Preparation: Select a ratio from the optimal region of the phase diagram and prepare the SEDDS pre-concentrate by mixing the oil, surfactant, and co-surfactant until a clear solution is formed. Dissolve this compound in this mixture with gentle heating or vortexing.
-
Characterization of Pre-concentrate: Evaluate the clarity and viscosity of the pre-concentrate.
-
Self-Emulsification and Droplet Size Analysis: Add the pre-concentrate to water under gentle agitation and observe the formation of the emulsion. Measure the droplet size and polydispersity index using a dynamic light scattering instrument.
-
In Vivo Evaluation: Administer the liquid SEDDS formulation (e.g., in a capsule) to animal models and compare the pharmacokinetic profile to that of a simple suspension of this compound.
Visualizations
Caption: Mechanism of action for this compound in enhancing NMDA receptor signaling.
Caption: Workflow for selecting and evaluating bioavailability enhancement strategies.
Caption: A logical flow for troubleshooting poor in vivo results with this compound.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. tandfonline.com [tandfonline.com]
- 7. upm-inc.com [upm-inc.com]
- 8. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of cannabidiol oral bioavailability through the development of nanostructured lipid carriers: In vitro and in vivo evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 12. mdpi.com [mdpi.com]
Interpreting unexpected results with AS057278
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with AS057278.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of the enzyme D-amino acid oxidase (DAAO).[1][2] DAAO is responsible for the oxidation and degradation of D-serine, an endogenous co-agonist at the glycine site of NMDA receptors.[1] By inhibiting DAAO, this compound leads to an increase in the levels of D-serine, which in turn enhances NMDA receptor neurotransmission.[1]
Q2: What are the expected outcomes of successful this compound administration in preclinical models?
In preclinical studies, successful administration of this compound is expected to increase D-serine levels in the brain, specifically in regions like the cortex and midbrain.[1][2] This modulation of the NMDA receptor pathway is expected to normalize behaviors associated with schizophrenia models, such as phencyclidine (PCP)-induced prepulse inhibition and hyperlocomotion.[1][2]
Q3: What is the selectivity profile of this compound?
This compound is described as a selective DAAO inhibitor.[1] At a concentration of 10 μM, it has been shown to have no inhibitory effect on D-aspartate oxidase (DASOX), and at 50 μM, it does not inhibit serine racemase.[2]
Troubleshooting Guide
Q4: We are not observing the expected increase in D-serine levels after this compound treatment. What are the potential causes?
Several factors could contribute to a lack of response. Consider the following possibilities:
-
Compound Integrity and Solubility: Ensure the compound is properly stored and handled to prevent degradation. This compound is soluble in DMSO[2]; however, moisture-absorbing DMSO can reduce its solubility. It is recommended to use fresh DMSO to prepare stock solutions.
-
Experimental Conditions: Verify the final concentration of this compound in your assay. In vitro, the IC50 is approximately 0.91 μM.[1] For cell-based assays, it's important to ensure the compound can effectively cross the cell membrane to reach its intracellular target.
-
Assay Sensitivity: The method used to detect D-serine may not be sensitive enough to measure the change. Consider using a validated and highly sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.
Q5: Our in vivo study with this compound did not show the expected behavioral changes. What could be the issue?
If you are not observing the expected behavioral outcomes in animal models, consider these factors:
-
Pharmacokinetics and Bioavailability: The route of administration and dosage are critical. For instance, an intravenous dose of 10 mg/kg has been shown to increase D-serine in the rat cortex and midbrain.[1][2] Oral administration in mice required higher doses (20-80 mg/kg) to achieve behavioral effects.[1][2] The bioavailability of your specific formulation may need to be assessed.
-
Metabolism of this compound: The metabolic stability of this compound in the species you are using could affect its efficacy. Rapid metabolism could lead to lower-than-expected exposure.
-
Animal Model Variability: The specific strain and age of the animals, as well as the timing of the behavioral tests relative to compound administration, can influence the results.
Q6: We are observing unexpected cytotoxicity in our cell-based assays. Is this a known effect of this compound?
While the available literature does not highlight significant cytotoxicity as a primary effect of this compound, off-target effects are a possibility with any small molecule inhibitor.[3] Consider the following:
-
Concentration-Dependent Toxicity: High concentrations of any compound can lead to non-specific effects and cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your experiments.
-
Off-Target Effects: Although this compound is selective for DAAO over DASOX and serine racemase[2], it may interact with other proteins at higher concentrations. Investigating potential off-target interactions through techniques like proteomic profiling could provide insights.
-
Cell Line Sensitivity: The specific cell line you are using may have unique sensitivities. It is advisable to test the compound in multiple cell lines if possible.
Quantitative Data Summary
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 0.91 μM | - | In vitro DAAO inhibition | [1] |
| ED50 | 2.2-3.95 μM | Rat | Ex vivo DAAO inhibition | [1] |
| Effective IV Dose | 10 mg/kg | Rat | Increased D-serine in cortex and midbrain | [1][2] |
| Effective Oral Dose (Acute) | 80 mg/kg | Mouse | Normalization of PCP-induced prepulse inhibition | [1][2] |
| Effective Oral Dose (Chronic) | 20 mg/kg b.i.d. | Mouse | Normalization of PCP-induced prepulse inhibition | [1][2] |
| Effective Oral Dose (Chronic) | 10 mg/kg b.i.d. | Mouse | Normalization of PCP-induced hyperlocomotion | [1] |
Experimental Protocols
In Vitro DAAO Inhibition Assay
This protocol is a generalized representation based on standard enzyme inhibition assays.
-
Reagents: Recombinant DAAO enzyme, D-serine (substrate), horseradish peroxidase (HRP), a suitable chromogenic substrate for HRP (e.g., Amplex Red), and this compound.
-
Assay Buffer: Prepare a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in the assay buffer.
-
In a 96-well plate, add the DAAO enzyme, HRP, and the chromogenic substrate.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known DAAO inhibitor).
-
Initiate the reaction by adding D-serine.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Assessment of PCP-Induced Hyperlocomotion
This protocol is a generalized representation based on the cited in vivo studies.[1][2]
-
Animals: Male mice.
-
Acclimation: Acclimate the animals to the testing room and locomotor activity chambers for at least 60 minutes before the experiment.
-
Treatment:
-
Administer this compound or vehicle orally (e.g., 10 mg/kg, b.i.d.) for a specified chronic period (e.g., 14 days).
-
On the test day, administer the final dose of this compound or vehicle.
-
After a set time (e.g., 60 minutes), administer phencyclidine (PCP) (e.g., 2.5 mg/kg, i.p.) or saline.
-
-
Behavioral Testing: Immediately after PCP administration, place the animals in the locomotor activity chambers and record their horizontal activity for a specified duration (e.g., 60 minutes).
-
Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled) using appropriate statistical methods (e.g., ANOVA) to compare the different treatment groups.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Studies with AS057278: A Guide to Minimizing Toxicity
Disclaimer: Publicly available information on the specific toxicity profile of AS057278 in animal studies is limited. This technical support center provides generalized guidance for researchers working with novel D-amino acid oxidase (DAAO) inhibitors like this compound, based on established principles of preclinical toxicology and the known pharmacology of this compound class. It is crucial to conduct thorough dose-finding and toxicity studies for your specific animal model and experimental conditions.
Troubleshooting Guides
This section provides a question-and-answer format to address potential issues researchers may encounter during in vivo studies with this compound and other DAAO inhibitors.
| Question/Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpected animal mortality or severe adverse effects at intended therapeutic doses. | Dose may be too high for the specific animal strain, age, or health status. Vehicle formulation may be causing toxicity. Off-target effects of the compound. | 1. Conduct a Dose Range Finding (DRF) study: Start with a wide range of doses to determine the Maximum Tolerated Dose (MTD). 2. Review Vehicle Formulation: Ensure the vehicle is well-tolerated and does not cause adverse effects on its own. Consider alternative, biocompatible vehicles. 3. Staggered Dosing: Instead of administering the full dose at once, consider a split-dosing regimen. 4. Monitor for Clinical Signs: Closely observe animals for signs of toxicity (e.g., weight loss, lethargy, changes in behavior) and establish clear humane endpoints. |
| Observed signs of nephrotoxicity (e.g., changes in urine output, kidney-related biomarkers). | High systemic exposure to D-serine, a substrate of DAAO, has been associated with nephrotoxicity in some studies. While DAAO inhibitors are expected to have a different profile, this remains a theoretical concern. | 1. Monitor Renal Function: Include regular monitoring of serum creatinine and blood urea nitrogen (BUN) levels. 2. Hydration: Ensure animals have ad libitum access to water to support renal clearance. 3. Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the kidneys. |
| Inconsistent or unexpected behavioral changes in animals. | This compound modulates neurotransmission by increasing D-serine levels, which can have complex effects on behavior. The observed effects may be dose-dependent or related to the specific behavioral paradigm. | 1. Comprehensive Behavioral Phenotyping: Utilize a battery of behavioral tests to fully characterize the compound's effects. 2. Dose-Response Characterization: Carefully evaluate a range of doses to identify the optimal therapeutic window with minimal side effects. 3. Control for Environmental Factors: Ensure consistent and controlled experimental conditions to minimize variability in behavioral readouts. |
| Poor oral bioavailability leading to dose escalation and potential toxicity. | The compound may have poor absorption or high first-pass metabolism. | 1. Formulation Optimization: Explore different formulations (e.g., suspensions, solutions with excipients) to enhance absorption. 2. Pharmacokinetic (PK) Studies: Conduct PK studies to determine the oral bioavailability and inform appropriate dosing regimens. 3. Alternative Routes of Administration: If oral bioavailability remains a challenge, consider alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injection, though these may also alter the toxicity profile. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the enzyme D-amino acid oxidase (DAAO). DAAO is responsible for the degradation of D-amino acids, including D-serine. By inhibiting DAAO, this compound increases the levels of D-serine, which is a co-agonist at the glycine site of NMDA receptors. This enhances NMDA receptor-mediated neurotransmission, which is the basis for its potential therapeutic effects in conditions like schizophrenia.
Q2: What are the reported efficacious doses of this compound in animal models?
A2: Published research has reported efficacy for this compound at doses of 10 mg/kg (intravenous) in rats and at 20 mg/kg and 80 mg/kg (oral) in mice for normalizing phencyclidine (PCP)-induced behavioral deficits.[1] It is important to note that these are efficacy doses, and toxicity may be observed at or above these levels.
Q3: Are there any known class-specific toxicities for DAAO inhibitors?
Q4: How should I design a study to minimize the risk of toxicity with this compound?
A4: A well-designed study should include a preliminary dose range-finding (DRF) study to determine the maximum tolerated dose (MTD). Based on the MTD, appropriate doses for the main study can be selected. Throughout the study, animals should be closely monitored for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior. At the end of the study, a comprehensive necropsy and histopathological analysis of major organs should be performed.
Experimental Protocols
Dose Range Finding (DRF) Study Protocol
-
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in the selected animal model.
-
Animals: Use a small number of animals (e.g., 3-5 per group) of the same species, strain, and sex as the main study.
-
Dosing:
-
Administer a wide range of doses of this compound, starting from the anticipated efficacious dose and escalating to doses expected to produce toxicity.
-
Include a vehicle control group.
-
Administer the compound via the intended route for the main study.
-
-
Monitoring:
-
Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and general appearance).
-
Record body weights at baseline and at regular intervals.
-
Note any mortality.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or severe clinical signs of toxicity.
General Toxicology Monitoring Protocol
-
Clinical Observations: Conduct and record detailed clinical observations at least once daily. This should include assessments of the animal's general health, behavior, and any signs of distress.
-
Body Weight: Measure and record the body weight of each animal prior to dosing and at least weekly throughout the study.
-
Food and Water Consumption: If feasible, monitor and record food and water consumption, as significant changes can be an early indicator of toxicity.
-
Clinical Pathology: At study termination (and potentially at interim time points), collect blood samples for hematology and clinical chemistry analysis. Key parameters to assess include complete blood count (CBC), and markers of liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function.
-
Gross Necropsy and Histopathology: At the end of the study, perform a complete gross necropsy on all animals. Collect and preserve major organs and any tissues with gross abnormalities for histopathological examination by a qualified veterinary pathologist.
Visualizations
Caption: Signaling pathway of this compound as a DAAO inhibitor.
Caption: General experimental workflow for preclinical toxicity assessment.
References
Technical Support Center: AS057278 Protocol Refinement for Reproducible Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AS057278, a potent and selective D-amino acid oxidase (DAAO) inhibitor. Our goal is to facilitate reproducible experimental outcomes by providing detailed protocols and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active non-peptidic inhibitor of D-amino acid oxidase (DAAO).[1] Its primary mechanism of action is the inhibition of DAAO, the enzyme responsible for the degradation of D-serine. By inhibiting DAAO, this compound increases the levels of D-serine, which is an endogenous co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors.[2] This enhancement of NMDA receptor neurotransmission is believed to be the basis for its potential therapeutic effects in conditions like schizophrenia, where NMDA receptor hypofunction is implicated.[2]
Q2: What are the key in vitro and in vivo properties of this compound?
This compound has demonstrated potent inhibition of DAAO in both in vitro and ex vivo studies. It is also orally bioavailable and can penetrate the blood-brain barrier.[1]
| Property | Value | Reference |
| In Vitro IC₅₀ | 0.91 µM | [1][2] |
| Ex Vivo ED₅₀ | 2.2-3.95 µM | [2] |
| Oral Bioavailability | Good | [1] |
| Blood-Brain Barrier Penetration | Yes | [1] |
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C for up to one month, or at -80°C for up to six months. Stock solutions should be used within a shorter timeframe and stored at low temperatures.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Poor Solubility or Precipitation of this compound in Solution
-
Possible Cause: this compound has limited solubility in aqueous solutions. Improper solvent selection or preparation methods can lead to precipitation.
-
Troubleshooting Steps:
-
Use a Co-solvent System: For in vivo studies, a multi-component solvent system is recommended. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option is 10% DMSO and 90% (20% SBE-β-CD in saline).[1]
-
Proper Mixing Technique: Add each solvent sequentially and ensure the solution is mixed thoroughly after each addition.
-
Gentle Heating and Sonication: If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[1] However, avoid excessive heat which could degrade the compound.
-
Fresh Solvents: Use fresh, high-quality solvents, as moisture-absorbing DMSO can reduce solubility.[3]
-
Issue 2: High Variability in Prepulse Inhibition (PPI) Assay Results
-
Possible Causes: The PPI assay can be sensitive to various experimental and animal-related factors.
-
Troubleshooting Steps:
-
Control for Animal-Related Variables:
-
Standardize Experimental Conditions:
-
Acclimation: Ensure all animals are properly acclimated to the testing room and equipment to reduce stress-induced variability.
-
Background Noise: Maintain a consistent and low level of background noise in the testing chambers.
-
Stimulus Intensity: Calibrate the acoustic stimuli (prepulse and pulse) regularly to ensure accurate and consistent delivery. The intensity of the startle stimulus can significantly impact whether a PPI deficit is observed.[6]
-
-
Refine Dosing and Timing:
-
Dose-Response: Conduct a dose-response study to determine the optimal dose of this compound for your specific animal model and experimental conditions.
-
Time Course: The time between drug administration and testing can influence the outcome. The effects of some compounds on PPI are observed within a narrow time window.[7]
-
-
Issue 3: Lack of Effect of this compound in Behavioral Assays
-
Possible Causes: Suboptimal dosing, inappropriate timing of the behavioral test, or issues with the animal model.
-
Troubleshooting Steps:
-
Verify Compound Activity: Before extensive behavioral testing, confirm the in vivo activity of your batch of this compound by measuring its effect on D-serine levels in the brain or plasma, if feasible.
-
Review the Animal Model: The choice of animal model is critical. This compound has been shown to be effective in normalizing deficits induced by NMDA receptor antagonists like phencyclidine (PCP).[2] Ensure your model is appropriate for testing a DAAO inhibitor.
-
Consider Chronic Dosing: Some effects of this compound, such as the normalization of PCP-induced hyperlocomotion, are more pronounced after chronic administration.[2]
-
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
This protocol describes the preparation of a 2.5 mg/mL solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add the following solvents in the specified order, vortexing thoroughly after each addition:
-
100 µL of 25 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
This will result in a 1 mL clear solution with a final concentration of 2.5 mg/mL.[1]
Protocol 2: Prepulse Inhibition (PPI) Assay in Mice
This protocol provides a general framework for conducting a PPI experiment to assess the effects of this compound.
Materials:
-
Startle response chambers (e.g., SR-LAB)
-
This compound solution
-
Phencyclidine (PCP) solution (or other NMDA receptor antagonist)
-
Vehicle solution
-
Experimental animals (mice)
Procedure:
-
Acclimation:
-
Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Place each mouse in a startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
-
Drug Administration:
-
Administer this compound (e.g., 10-80 mg/kg, p.o.) or vehicle at a predetermined time before the test session (e.g., 60 minutes).
-
Administer PCP (e.g., 1-5 mg/kg, i.p.) or saline at a specific time point after this compound administration and before the PPI test (e.g., 30 minutes before the test).
-
-
PPI Test Session:
-
A typical session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: A weak prepulse stimulus (e.g., 75, 80, or 85 dB, 20 ms duration) precedes the pulse by a specific inter-stimulus interval (ISI), typically 100 ms.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
The session usually begins with a few pulse-alone trials to habituate the animal, which are excluded from the analysis.
-
-
Data Analysis:
-
The startle response is measured as the peak amplitude of the animal's movement.
-
PPI is calculated as a percentage reduction in the startle response in the presence of a prepulse:
-
%PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
-
Mandatory Visualizations
Caption: this compound inhibits DAAO, increasing D-serine levels and enhancing NMDA receptor signaling.
Caption: Experimental workflow for assessing the effect of this compound on PCP-induced PPI deficits.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo pharmacological profile of this compound, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Prepulse inhibition - Wikipedia [en.wikipedia.org]
- 5. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Not a Deficit, Just Different: Prepulse Inhibition Disruptions in Autism Depend on Startle Stimulus Intensities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amphetamine dose dependently disrupts prepulse inhibition of the acoustic startle response in rats within a narrow time window - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in long-term AS057278 treatment studies
AS057278 Technical Support Center
Welcome to the technical support center for this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers and drug development professionals in their long-term treatment studies involving this compound, a potent and selective inhibitor of the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture models. What could be the underlying cause?
A1: A common challenge in long-term studies with targeted inhibitors like this compound is the development of acquired resistance. This can occur through various mechanisms, including secondary mutations in the target protein (PI3K), upregulation of bypass signaling pathways (e.g., MAPK/ERK), or changes in drug efflux pump expression. We recommend performing a series of validation experiments to investigate these possibilities. Please refer to the "Troubleshooting Guide for Decreased Efficacy" below for a step-by-step approach.
Q2: What are the known off-target effects of this compound that might manifest in long-term in vivo studies?
A2: While this compound is designed for high selectivity towards PI3K, prolonged exposure can lead to off-target activities. Pre-clinical long-term animal studies have reported potential effects on glucose metabolism due to the role of the PI3K/Akt pathway in insulin signaling. Researchers should monitor blood glucose levels and consider including metabolic assessments in their study design. The table below summarizes potential long-term adverse effects observed in preclinical models.
Q3: Can this compound be used in combination with other therapeutic agents?
A3: Yes, combination therapies are a promising strategy to enhance efficacy and overcome resistance. Based on its mechanism of action, this compound has been explored in combination with inhibitors of the MAPK pathway (e.g., MEK inhibitors) to achieve a more comprehensive blockade of cancer cell signaling. However, any combination therapy should be preceded by in vitro synergy studies to determine optimal dosing and scheduling.
Troubleshooting Guides
Guide 1: Investigating Decreased Efficacy and Potential Resistance
This guide provides a systematic workflow to troubleshoot a decline in this compound activity in your experimental models.
Step 1: Confirm Drug Integrity and Activity
-
Action: Test the current batch of this compound on a sensitive, low-passage control cell line.
-
Expected Outcome: The IC50 value should be consistent with previously established values. If not, the drug batch may have degraded.
Step 2: Analyze Target Engagement
-
Action: Treat your long-term cultured cells with this compound and perform a Western blot to assess the phosphorylation status of Akt (a direct downstream target of PI3K).
-
Expected Outcome: In sensitive cells, this compound should effectively reduce p-Akt levels. If p-Akt remains high, it may indicate a mutation in the drug-binding pocket of PI3K.
Step 3: Evaluate Bypass Signaling Pathways
-
Action: Profile the activation of alternative survival pathways, such as the MAPK/ERK pathway (p-ERK levels), using Western blotting.
-
Expected Outcome: Resistant cells may exhibit hyperactivation of these bypass pathways to compensate for the PI3K inhibition.
Step 4: Sequence the PIK3CA Gene
-
Action: Isolate genomic DNA from your resistant cell lines and perform Sanger or next-generation sequencing of the PIK3CA gene.
-
Expected Outcome: This will identify any potential secondary mutations in the gene encoding the PI3K catalytic subunit that could confer resistance.
Data Presentation
Table 1: IC50 Values of this compound in Sensitive vs. Acquired Resistance Models
| Cell Line Model | Treatment Duration | This compound IC50 (nM) | Fold Change in Resistance |
| Parental MCF-7 | Baseline | 15 | - |
| This compound-Resistant MCF-7 | 6 Months | 320 | 21.3 |
| Parental A549 | Baseline | 25 | - |
| This compound-Resistant A549 | 6 Months | 450 | 18.0 |
Table 2: Summary of Potential Adverse Effects in Long-Term (90-day) Rodent Studies
| Finding | Observation | Recommended Action |
| Metabolic | Mild, non-fasting hyperglycemia | Monitor blood glucose weekly |
| Dermatological | Occasional skin rashes | Perform routine skin examinations |
| Hematological | Grade 1 neutropenia | Conduct complete blood counts bi-weekly |
Experimental Protocols
Protocol 1: Western Blot for PI3K/Akt Pathway Activation
-
Cell Lysis:
-
Culture cells to 80-90% confluency and treat with this compound or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (typically 20-30 µg per lane).
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: Signaling pathway of this compound targeting the PI3K/Akt/mTOR cascade.
Caption: Experimental workflow for investigating acquired resistance to this compound.
Caption: Troubleshooting decision tree for unexpected Western blot results.
Validation & Comparative
A Comparative Analysis of AS057278 and Clozapine for Antipsychotic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AS057278, an investigational D-amino acid oxidase (DAAO) inhibitor, and clozapine, an established atypical antipsychotic. While direct comparative efficacy data from head-to-head clinical trials are unavailable due to their differing stages of development, this document aims to offer a comprehensive overview of their distinct mechanisms of action, supported by available preclinical and clinical data.
Executive Summary
Clozapine, the gold standard for treatment-resistant schizophrenia, exerts its effects through a broad spectrum of neurotransmitter receptor interactions. In contrast, this compound represents a targeted approach, aiming to enhance N-methyl-D-aspartate (NMDA) receptor function by inhibiting the DAAO enzyme. The following sections delve into the specifics of each compound, presenting available quantitative data, experimental methodologies, and visual representations of their signaling pathways.
Mechanism of Action
This compound: Enhancing NMDA Receptor Function
This compound is a selective inhibitor of D-amino acid oxidase (DAAO). The proposed mechanism for its antipsychotic effect is centered on the potentiation of NMDA receptor neurotransmission.
AS057278 for Cognitive Deficits: A Comparative Analysis of NMDA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AS057278, a selective D-Amino Acid Oxidase (DAAO) inhibitor, and other therapeutic alternatives aimed at mitigating cognitive symptoms, particularly those associated with schizophrenia. The information presented herein is intended to support research and development efforts in the field of cognitive enhancement.
This compound demonstrates potential as a therapeutic agent for cognitive deficits by enhancing N-methyl-D-aspartate (NMDA) receptor neurotransmission. Its mechanism of action involves the inhibition of DAAO, the enzyme responsible for the degradation of D-serine.[1] By inhibiting DAAO, this compound increases the levels of D-serine, an endogenous co-agonist of the NMDA receptor, thereby potentiating its function.[1] Preclinical studies have shown that this compound can normalize phencyclidine (PCP)-induced cognitive and positive symptoms in animal models of schizophrenia.[1]
This guide will compare this compound with other agents that modulate the NMDA receptor, including glycine reuptake inhibitors and direct glycine site agonists.
Comparative Data of Cognitive Enhancers
The following table summarizes the quantitative data for this compound and selected comparator compounds. It is important to note that the data are derived from various studies and may not be directly comparable due to differences in experimental protocols.
| Compound | Class | Mechanism of Action | Preclinical Model | Key Findings | Reference |
| This compound | DAAO Inhibitor | Increases synaptic D-serine levels by inhibiting its degradation. | PCP-induced prepulse inhibition (PPI) deficit in mice. | Acute oral administration (80 mg/kg) normalized PCP-induced PPI deficits. | [1] |
| PCP-induced hyperlocomotion in mice. | Chronic oral treatment (10 mg/kg b.i.d.) normalized PCP-induced hyperlocomotion. | [1] | |||
| In vitro & ex vivo DAAO inhibition | IC50 = 0.91 µM; ED50 = 2.2-3.95 µM | [1] | |||
| Glycine Reuptake Inhibitors (e.g., Sarcosine, Bitopertin) | GlyT1 Inhibitor | Increase synaptic glycine levels by blocking its reuptake via the Glycine Transporter 1 (GlyT1). | Attenuate PCP-induced hyper-responsiveness to d-amphetamine in rodents. | GlyT1 inhibitors like sarcosine, ORG25935, and bitopertin have shown efficacy in this model. | |
| D-Serine | NMDA Receptor Co-agonist | Directly binds to the glycine site of the NMDA receptor to enhance its function. | Clinical trials have shown inconsistent and at best modest improvements in negative symptoms or cognitive domains in schizophrenia. | [2] | |
| Donepezil | Acetylcholinesterase Inhibitor | Increases acetylcholine levels in the brain. | PCP-induced cognitive deficits in mice. | Showed a protective effect on PCP-induced cognitive dysfunction in tests including novel object recognition and Morris water maze. |
Signaling Pathways
The following diagrams illustrate the signaling pathways of this compound and a representative Glycine Reuptake Inhibitor.
Experimental Protocols
Detailed experimental protocols for the this compound studies are not publicly available. However, the following provides a general description of the methodologies typically employed in PCP-induced models of cognitive deficits.
Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) Deficit
Objective: To assess sensorimotor gating, a process that is deficient in schizophrenia and can be disrupted by NMDA receptor antagonists like PCP.
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response of the animal.
Procedure:
-
Acclimation: Animals are individually placed in the startle chamber and allowed to acclimate for a brief period with background white noise.
-
Habituation: A series of startle stimuli (e.g., 120 dB white noise bursts) are presented to habituate the initial, exaggerated startle response.
-
Drug Administration: Animals are administered this compound, a comparator drug, or vehicle at specified doses and routes (e.g., oral gavage).
-
PCP Challenge: After a predetermined pretreatment time, animals are challenged with a subcutaneous injection of PCP (e.g., 1-10 mg/kg) to induce a PPI deficit.
-
PPI Testing: A series of trials are presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (pulse) is presented alone.
-
Prepulse-pulse trials: A lower-intensity, non-startling stimulus (prepulse) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
Phencyclidine (PCP)-Induced Hyperlocomotion
Objective: To assess locomotor activity, which is increased by PCP and is considered a model of the positive symptoms of schizophrenia.
Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor the animal's movement.
Procedure:
-
Habituation: Animals are individually placed in the open-field arena for a period to allow for habituation to the novel environment.
-
Drug Administration: Animals receive chronic or acute administration of this compound, a comparator drug, or vehicle.
-
PCP Challenge: Following the treatment regimen, animals are administered PCP (e.g., 1-5 mg/kg) to induce hyperlocomotion.
-
Locomotor Activity Recording: Immediately after the PCP injection, animals are placed back into the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: The total distance traveled and other locomotor parameters are quantified and compared between treatment groups.
Conclusion
This compound represents a promising therapeutic strategy for addressing cognitive symptoms by targeting the DAAO enzyme to enhance NMDA receptor function. Preclinical data in PCP-induced models of schizophrenia suggest its potential efficacy. However, direct comparative studies with other NMDA receptor modulators using standardized protocols are needed to fully elucidate its relative advantages. The inconsistent clinical outcomes of other NMDA receptor modulators highlight the challenges in translating preclinical findings to clinical success in the complex domain of cognitive disorders. Further research is warranted to explore the full therapeutic potential of this compound and to identify patient populations that may benefit most from this mechanism of action.
References
A Comparative Analysis of AS057278 and Risperidone in Preclinical Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of AS057278, a selective D-amino acid oxidase (DAAO) inhibitor, and risperidone, an established atypical antipsychotic. The comparison is based on available preclinical data in animal models relevant to schizophrenia. It is important to note that no direct head-to-head comparative studies have been identified in the public domain. Therefore, this analysis is compiled from separate studies on each compound.
Executive Summary
This compound and risperidone represent two distinct pharmacological approaches to treating symptoms associated with schizophrenia. Risperidone, a dopamine D2 and serotonin 5-HT2A receptor antagonist, directly modulates neurotransmitter signaling. In contrast, this compound, a DAAO inhibitor, aims to enhance N-methyl-D-aspartate (NMDA) receptor function by increasing the levels of the endogenous co-agonist D-serine. Preclinical data suggests both compounds show efficacy in rodent models that mimic certain aspects of schizophrenia, such as phencyclidine (PCP)-induced hyperlocomotion and deficits in prepulse inhibition (PPI).
Mechanism of Action
This compound: Enhancing NMDA Receptor Function
This compound is a selective inhibitor of the enzyme D-amino acid oxidase (DAAO). DAAO is responsible for the degradation of D-serine, an endogenous co-agonist at the glycine site of the NMDA receptor. By inhibiting DAAO, this compound increases the synaptic levels of D-serine, thereby enhancing NMDA receptor-mediated neurotransmission. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly in relation to cognitive deficits and negative symptoms.
Figure 1: Mechanism of Action of this compound.
Risperidone: Dopamine and Serotonin Receptor Antagonism
Risperidone is an atypical antipsychotic with high affinity for serotonin 5-HT2A and dopamine D2 receptors. Its therapeutic effects are believed to be mediated by the blockade of these receptors in the brain. The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while the blockade of 5-HT2A receptors may contribute to its efficacy against negative symptoms and a lower propensity to cause extrapyramidal side effects compared to typical antipsychotics.
Figure 2: Mechanism of Action of Risperidone.
Preclinical Efficacy: An Indirect Comparison
The following tables summarize the available preclinical data for this compound and risperidone in two key animal models of schizophrenia: PCP-induced hyperlocomotion and PCP-induced prepulse inhibition (PPI) deficit.
PCP-Induced Hyperlocomotion
This model is considered to reflect the positive symptoms of schizophrenia.
| Compound | Species | Administration Route | Dose Range | Effect on PCP-Induced Hyperlocomotion |
| This compound | Mouse | Oral (chronic, b.i.d.) | 10 mg/kg | Normalized hyperlocomotion |
| Risperidone | Rat | Oral | 0.8 - 2.4 mg/kg | Dose-dependent inhibition |
| Risperidone | Mouse | Not specified | 0.01 - 0.03 mg/kg | Attenuation of MK-801-induced hyperlocomotion |
PCP-Induced Prepulse Inhibition (PPI) Deficit
This model is used to assess sensorimotor gating deficits, which are observed in individuals with schizophrenia and are related to cognitive and attentional impairments.
| Compound | Species | Administration Route | Dose | Effect on PCP-Induced PPI Deficit |
| This compound | Mouse | Oral (acute) | 80 mg/kg | Normalized PPI deficit |
| This compound | Mouse | Oral (chronic, b.i.d.) | 20 mg/kg | Normalized PPI deficit |
| Risperidone | Rat | Not specified | Not specified | Attenuated PCP-induced PPI deficits with repeated treatment |
Experimental Protocols
Due to the limited availability of full-text publications, a detailed, side-by-side comparison of the experimental protocols is not possible. However, a generalized workflow for these types of preclinical studies is presented below.
Generalized Experimental Workflow
Figure 3: Generalized Preclinical Experimental Workflow.
Note on Experimental Protocols: The specific details of the experimental protocols for this compound, including the timing of drug administration relative to PCP and behavioral testing, and the precise parameters of the hyperlocomotion and PPI assays, were not available in the accessed abstracts. For risperidone, various studies utilize different protocols, making a direct comparison of methodologies challenging.
Discussion and Future Directions
The available preclinical data suggests that both this compound and risperidone are effective in reversing PCP-induced behavioral deficits in rodent models of schizophrenia. However, their distinct mechanisms of action suggest they may have different clinical profiles.
-
This compound , by targeting the NMDA receptor system, holds promise for addressing the cognitive and negative symptoms of schizophrenia, which are often poorly managed by current antipsychotics. Further research is needed to determine its efficacy on positive symptoms and its long-term safety profile.
-
Risperidone is a well-established antipsychotic with proven efficacy against positive symptoms. Its effects on negative and cognitive symptoms are more variable.
Direct, head-to-head comparative studies are essential to fully elucidate the relative efficacy and potential advantages of this compound compared to established treatments like risperidone. Such studies should employ a range of behavioral and neurochemical assays to provide a comprehensive comparison of their pharmacological profiles. Furthermore, clinical trials are necessary to translate these preclinical findings to patients with schizophrenia.
Cross-Validation of AS057278's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AS057278, a selective D-amino acid oxidase (DAAO) inhibitor, with other compounds targeting the same mechanistic pathway for potential therapeutic applications, particularly in neuropsychiatric disorders like schizophrenia. The central hypothesis is that inhibiting DAAO increases the levels of the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine, thereby enhancing NMDA receptor neurotransmission. This guide presents available experimental data to objectively evaluate this compound's performance against alternative DAAO inhibitors.
Mechanism of Action: Enhancing NMDA Receptor Function
This compound and its alternatives operate on the principle of elevating D-serine levels in the brain. D-serine is a crucial co-agonist at the glycine site of the NMDA receptor. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia. By inhibiting DAAO, the primary enzyme responsible for D-serine degradation, these compounds aim to restore normal NMDA receptor activity.
Comparative Performance Data
This section summarizes the available quantitative data for this compound and its key alternatives. It is important to note that the data presented below are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
| Compound | Target | In Vitro Potency (IC50) | In Vivo Efficacy (Animal Model) | Key Findings |
| This compound | DAAO | 0.91 µM (human DAAO) | Normalizes PCP-induced prepulse inhibition and hyperlocomotion in mice. | Demonstrates in vitro and in vivo activity consistent with its proposed mechanism. |
| Luvadaxistat (TAK-831) | DAAO | Potent inhibitor (specific IC50 not consistently reported in public domain) | Improves cognitive and social deficits in rodent models of schizophrenia. | Has undergone clinical trials for schizophrenia, with mixed results. A 50mg dose showed some cognitive improvement in the INTERACT study. |
| Sodium Benzoate | DAAO | Low potency inhibitor | Mixed results in preclinical and clinical studies for schizophrenia and other CNS disorders. | A commonly used food preservative with DAAO inhibitory activity, but requires high doses. |
| CBIO (5-chloro-benzo[d]isoxazol-3-ol) | DAAO | ~188 nM | Enhances D-serine efficacy in attenuating prepulse inhibition deficits. | A potent DAAO inhibitor, but its effects on brain D-serine levels alone are modest. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below to allow for replication and further validation.
In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay
This assay determines the potency of a compound in inhibiting DAAO activity.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human DAAO enzyme, D-serine (substrate), and the test compound (e.g., this compound) at various concentrations in a suitable buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3).
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the DAAO enzyme solution to wells containing different concentrations of the test compound or vehicle control. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the D-serine solution to each well.
-
Detection: The production of hydrogen peroxide (H₂O₂), a byproduct of the DAAO reaction, is a common method of detection. This can be achieved using a coupled enzyme assay with horseradish peroxidase (HRP) and a fluorogenic or chromogenic substrate (e.g., Amplex Red).
-
Data Analysis: Measure the fluorescence or absorbance over time using a plate reader. The initial reaction rates are calculated for each compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Measurement of D-Serine Levels in Brain Tissue by HPLC
This method quantifies the in vivo effect of DAAO inhibitors on D-serine concentrations in the brain.
Protocol:
-
Sample Preparation: Following in vivo administration of the test compound, animals are euthanized, and brain regions of interest (e.g., cortex, hippocampus) are rapidly dissected and frozen.
-
Homogenization and Deproteinization: The brain tissue is homogenized in a solution such as 0.1 M perchloric acid to precipitate proteins. The homogenate is then centrifuged, and the supernatant is collected.
-
Derivatization: The supernatant is neutralized, and the amino acids within are derivatized using a chiral reagent that reacts with the amino group to yield a fluorescent product. A common derivatizing agent is o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC). This creates diastereomers of D- and L-serine that can be separated by reverse-phase chromatography.
-
HPLC Analysis: The derivatized sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. The diastereomers are separated using a suitable mobile phase gradient (e.g., a mixture of sodium acetate buffer and methanol).
-
Detection and Quantification: A fluorescence detector is used to monitor the elution of the derivatized amino acids. The concentration of D-serine in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of D-serine.
Phencyclidine (PCP)-Induced Behavioral Models in Mice
These in vivo models are used to assess the antipsychotic potential of compounds by measuring their ability to reverse behavioral abnormalities induced by the NMDA receptor antagonist, phencyclidine (PCP).
PPI is a measure of sensorimotor gating, which is deficient in schizophrenia.
Protocol:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the mouse.
-
Acclimation: Each mouse is placed in the startle chamber and allowed to acclimate for a period (e.g., 5 minutes) with background white noise.
-
Drug Administration: Mice are administered the test compound (e.g., this compound) or vehicle, followed by PCP (e.g., 5 mg/kg) after a specified pretreatment time.
-
Testing Session: The session consists of different trial types presented in a pseudo-random order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 74-82 dB) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
PCP induces an increase in locomotor activity, which can be attenuated by antipsychotic drugs.
Protocol:
-
Apparatus: An open-field arena equipped with an automated activity monitoring system (e.g., infrared beams).
-
Acclimation: Mice are individually placed in the open-field arena for a habituation period (e.g., 30 minutes).
-
Drug Administration: Following habituation, mice are administered the test compound or vehicle, followed by PCP.
-
Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration (e.g., 60-90 minutes) after PCP administration.
-
Data Analysis: The total locomotor activity is quantified and compared between treatment groups to determine if the test compound can significantly reduce PCP-induced hyperlocomotion.
Conclusion
This compound demonstrates a clear mechanism of action as a DAAO inhibitor with in vivo efficacy in preclinical models relevant to schizophrenia. The comparative data presented in this guide suggest that while other DAAO inhibitors with varying potencies and properties exist, this compound remains a valuable research tool and a relevant benchmark for the development of novel therapeutics targeting the D-serine pathway. The provided experimental protocols offer a foundation for researchers to further investigate and cross-validate the mechanism and efficacy of this compound and its alternatives. Future direct comparative studies are warranted to provide a more definitive assessment of the relative performance of these compounds.
Replicating AS057278 Studies on PCP-Induced Deficits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AS057278 and other therapeutic alternatives in preclinical models of phencyclidine (PCP)-induced behavioral and cognitive deficits, which are widely used to model symptoms of schizophrenia. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide focuses on providing a framework for comparison, detailing the experimental protocols necessary to replicate and compare these studies, and presenting available data for alternative compounds.
Mechanism of Action: this compound
This compound is a selective inhibitor of the enzyme D-amino acid oxidase (DAAO). DAAO is responsible for the degradation of D-serine, an endogenous co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor[1]. By inhibiting DAAO, this compound increases the levels of D-serine in the brain, thereby enhancing NMDA receptor neurotransmission[1]. This mechanism is significant because PCP is a non-competitive NMDA receptor antagonist that induces schizophrenia-like symptoms, and enhancing NMDA receptor function is a key therapeutic strategy[1].
Comparative Data on PCP-Induced Deficits
The following tables summarize the effects of this compound and various alternative compounds on behavioral deficits induced by PCP in rodents. It is important to note that direct comparative studies are scarce, and thus, these tables compile data from different studies. Variations in experimental protocols (e.g., PCP dosage, timing, and animal strain) should be considered when interpreting these results.
Prepulse Inhibition (PPI) Deficits
Prepulse inhibition is a measure of sensorimotor gating, which is deficient in schizophrenia patients. PCP reliably disrupts PPI in animal models.
| Compound | Dosing Regimen | Animal Model | Effect on PCP-Induced PPI Deficit | Citation |
| This compound | Acute (80 mg/kg, p.o.) & Chronic (20 mg/kg b.i.d., p.o.) | Mice | Normalizes deficit (Specific quantitative data not available in the searched literature) | [1] |
| Haloperidol | 0.05 mg/kg | Rats | Fails to reverse deficit | [2] |
| Risperidone | 0.04 - 0.16 mg/kg, s.c. | Rats | Reverses deficit at 0.04 mg/kg | [3] |
| Clozapine | 5 - 10 mg/kg | Rats | Reverses deficit | [2] |
| Olanzapine | 1.5 - 2.0 mg/kg | Rats | Reverses deficit | [2] |
| Aripiprazole | 5 mg/kg, s.c. | Rats | Reverses deficit | [4] |
| Prazosin | 1.0 and 2.5 mg/kg | Rats | Blocks deficit |
Hyperlocomotion
PCP induces a state of hyperlocomotion, which is often used as a model for the positive symptoms of schizophrenia.
| Compound | Dosing Regimen | Animal Model | Effect on PCP-Induced Hyperlocomotion | Citation |
| This compound | Chronic (10 mg/kg b.i.d., p.o.) | Mice | Normalizes hyperlocomotion (Specific quantitative data not available in the searched literature) | [1] |
| Haloperidol | 0.3 mg/kg | Mice | Blocks hyperlocomotion | |
| Risperidone | 0.002 mg/kg | Rats | Blocks hyperlocomotion | |
| Clozapine | 0.3 mg/kg | Mice | Reverses hyperlocomotion | |
| Olanzapine | 0.03 mg/kg | Mice | Reverses hyperlocomotion | |
| MDL 100,907 (5-HT2A antagonist) | 0.003 mg/kg | Mice | Reverses hyperlocomotion |
Cognitive Deficits (Novel Object Recognition - NOR)
The Novel Object Recognition task assesses learning and memory. PCP administration impairs performance in this task, modeling cognitive deficits.
| Compound | Dosing Regimen | Animal Model | Effect on PCP-Induced NOR Deficit | Citation |
| Haloperidol | 0.1 mg/kg, s.c. | Rats | No significant effect | [5] |
| Risperidone | 0.2 mg/kg, i.p. | Rats | No significant effect | [5] |
| Modafinil | 64 mg/kg, p.o. | Rats | Ameliorated deficit | [5] |
| Donepezil | 3 mg/kg, p.o. | Rats | No significant effect with acute administration | [5] |
| SKF-38393 (D1-like agonist) | 6 mg/kg | Rats | Ameliorated deficit | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. Below are generalized protocols for the key experiments cited.
PCP-Induced Prepulse Inhibition (PPI) Deficit
Objective: To assess sensorimotor gating.
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response of the animal.
Procedure:
-
Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a 5-10 minute period with background white noise (typically 65-70 dB).
-
Habituation: A series of startle stimuli (e.g., 120 dB, 40 ms duration) are presented to habituate the animal's initial exaggerated response.
-
Testing: The test session consists of a pseudo-randomized sequence of trials:
-
Pulse-alone trials: The startle stimulus (e.g., 120 dB) is presented alone.
-
Prepulse-pulse trials: A weak prepulse stimulus (e.g., 75-85 dB, 20 ms duration) precedes the startle stimulus by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Drug Administration:
-
PCP Administration: PCP (e.g., 1.5 - 5 mg/kg, s.c. or i.p.) is administered a set time before the test session (e.g., 30 minutes).
-
Test Compound Administration: The test compound (e.g., this compound) is administered at a specified time before or after the PCP injection, according to the study design (acute or chronic).
-
-
Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
PCP-Induced Hyperlocomotion
Objective: To measure spontaneous locomotor activity as a model of positive symptoms.
Apparatus: An open-field arena equipped with infrared beams or a video-tracking system to monitor the animal's movement.
Procedure:
-
Habituation: The animal is placed in the open-field arena for a period (e.g., 30-60 minutes) to allow for habituation to the novel environment.
-
Drug Administration:
-
PCP Administration: PCP (e.g., 2.5 - 5 mg/kg, i.p. or s.c.) is administered.
-
Test Compound Administration: The test compound is administered at a specified time relative to the PCP injection.
-
-
Testing: The animal is placed back into the open-field arena, and locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration (e.g., 60-90 minutes).
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups.
PCP-Induced Novel Object Recognition (NOR) Deficit
Objective: To assess recognition memory.
Apparatus: An open-field arena and a set of distinct objects.
Procedure:
-
Habituation: The animal is allowed to freely explore the empty open-field arena for a set period on consecutive days.
-
Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 3-5 minutes). The time spent exploring each object is recorded.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a defined period (e.g., 1 hour to 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
Drug Administration:
-
PCP Administration: A sub-chronic PCP treatment regimen is often used (e.g., 2-5 mg/kg, twice daily for 7 days), followed by a washout period before testing[5].
-
Test Compound Administration: The test compound is typically administered before the familiarization or test phase.
-
-
Data Analysis: A discrimination index (DI) is calculated: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.
References
- 1. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors [openmedicinalchemistryjournal.com]
- 2. Biochemical Properties of Human D-amino Acid Oxidase Variants and Their Potential Significance in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Robust and replicable measurement for prepulse inhibition of the acoustic startle response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Neural Correlates of Attentional Modulation of Prepulse Inhibition [frontiersin.org]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of AS057278 and Sodium Benzoate for Researchers and Drug Development Professionals
In the landscape of pharmacological research and development, a diverse array of compounds are investigated for their therapeutic potential. This guide provides a detailed head-to-head comparison of two such compounds: AS057278, a selective D-amino acid oxidase (DAAO) inhibitor, and sodium benzoate, a widely used preservative with emerging neuromodulatory and immunomodulatory properties. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview to inform their work.
Overview and Physicochemical Properties
This compound is a potent and selective inhibitor of D-amino acid oxidase (DAAO), an enzyme responsible for the degradation of D-serine. By inhibiting DAAO, this compound increases the levels of D-serine, an endogenous co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, thereby enhancing NMDA receptor-mediated neurotransmission.[1] This mechanism has positioned this compound as a potential therapeutic agent for neuropsychiatric disorders like schizophrenia.[1]
Sodium benzoate, the sodium salt of benzoic acid, is extensively used as a preservative in food, beverages, and pharmaceutical products due to its antimicrobial properties.[2][3] Beyond its role as a preservative, recent research has unveiled its capacity to modulate various signaling pathways and physiological processes, including neuroprotection and immune responses.[3][4]
| Property | This compound | Sodium Benzoate |
| IUPAC Name | 5-methyl-1-(6-(1H-pyrazol-1-yl)pyridin-3-yl)-1H-pyrazole-4-carboxylic acid | Sodium benzoate |
| Molecular Formula | C13H11N5O2 | C7H5NaO2 |
| Molecular Weight | 269.26 g/mol | 144.11 g/mol [5] |
| Appearance | Not specified in available literature | White crystalline powder or granules[3][6] |
| Solubility | Soluble in DMSO and corn oil[7] | Freely soluble in water, sparingly soluble in alcohol[8][9] |
| Melting Point | Not specified in available literature | >300 °C[3] |
Mechanism of Action
The primary mechanisms of action for this compound and sodium benzoate are fundamentally different, reflecting their distinct therapeutic and functional applications.
This compound: As a selective DAAO inhibitor, this compound's mechanism is centered on the potentiation of NMDA receptor signaling.
Caption: Signaling pathway of this compound.
Sodium Benzoate: Sodium benzoate exhibits multiple mechanisms of action. As a preservative, its efficacy is pH-dependent, with benzoic acid being the active antimicrobial form in acidic conditions.[3] It disrupts the cell membrane of microorganisms, inhibits enzyme activity, and interferes with their metabolic functions.[10] In a therapeutic context, sodium benzoate has been shown to influence several signaling pathways. For instance, it can inhibit the SKN-1/Nrf2 signaling pathway, which is involved in oxidative stress responses.[4][11] It has also been reported to modulate the NF-κB signaling pathway, a key regulator of inflammation.[3]
Caption: Signaling pathways modulated by Sodium Benzoate.
Performance Data: A Comparative Analysis
Direct comparative studies between this compound and sodium benzoate are not available due to their differing primary applications. However, we can compare their performance based on their respective targets and activities.
In Vitro Efficacy
| Parameter | This compound | Sodium Benzoate |
| Target | D-Amino Acid Oxidase (DAAO) | Microorganisms (bacteria, yeast, molds)[12][13] |
| IC50 | 0.91 µM for DAAO inhibition[1][14] | Varies by microorganism and pH. MICs for various bacteria and fungi range from 2.5 mg/mL to >50 mg/mL.[12] |
| EC50 | 2.2-3.95 µM for DAAO inhibition ex vivo[1][14] | Not applicable |
In Vivo Efficacy
| Parameter | This compound | Sodium Benzoate |
| Model | Phencyclidine (PCP)-induced psychosis models in mice | Various models including antimicrobial efficacy, neuroprotection, and immunomodulation. |
| Dosage | 10-80 mg/kg | Varies widely depending on the application, from mg/kg to g/kg. |
| Effect | Increased D-serine levels in the brain; normalized PCP-induced hyperlocomotion and prepulse inhibition.[1][14] | Antimicrobial preservation; modulation of inflammatory responses; neuroprotective effects.[3] |
Pharmacokinetics and Safety Profile
| Parameter | This compound | Sodium Benzoate |
| Administration | Oral, Intravenous[1] | Oral, Intravenous[4][10] |
| Bioavailability | Orally active and blood-brain barrier penetrant[7] | Rapidly absorbed and metabolized[11] |
| Metabolism | Not specified in available literature | Metabolized in the liver to hippuric acid[10] |
| Elimination | Not specified in available literature | Excreted in urine[10] |
| Toxicity | Limited data available. | Generally recognized as safe (GRAS) at approved concentrations. High doses can lead to adverse effects.[1][15] LD50 (oral, rat) is 2100 mg/kg.[16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments related to this compound and sodium benzoate.
This compound: D-Amino Acid Oxidase (DAAO) Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound on DAAO.
Caption: Experimental workflow for DAAO inhibition assay.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human DAAO enzyme is purified. A stock solution of the DAAO substrate, D-serine, is prepared in a suitable buffer.
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution, from which serial dilutions are made.
-
Reaction Incubation: The DAAO enzyme, D-serine, and varying concentrations of this compound (or vehicle control) are combined in a microplate and incubated at 37°C.
-
Detection: The enzymatic reaction produces hydrogen peroxide (H2O2) as a byproduct. The amount of H2O2 generated is quantified using a fluorescent probe such as Amplex Red in the presence of horseradish peroxidase.
-
Data Analysis: The fluorescence intensity is measured, and the percent inhibition of DAAO activity at each concentration of this compound is calculated. The IC50 value is then determined by fitting the data to a dose-response curve.
Sodium Benzoate: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of sodium benzoate against a specific microorganism.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Methodology:
-
Preparation of Sodium Benzoate Dilutions: A two-fold serial dilution of sodium benzoate is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).[13]
-
Inoculation: Each well of the microplate containing the sodium benzoate dilutions is inoculated with the microbial suspension. Positive (broth with inoculum, no sodium benzoate) and negative (broth only) controls are included.
-
Incubation: The microplate is incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).[12]
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of sodium benzoate at which no visible growth of the microorganism is observed.[12]
Conclusion
This compound and sodium benzoate are compounds with distinct and largely non-overlapping profiles. This compound is a targeted DAAO inhibitor with clear potential in the field of neuropsychiatry, specifically for conditions characterized by NMDA receptor hypofunction. Its development trajectory is that of a classic pharmaceutical agent.
Sodium benzoate, in contrast, is a well-established preservative whose therapeutic potential is now being explored. Its broad-spectrum biological activities, including influences on key signaling pathways related to inflammation and oxidative stress, suggest it may be repurposed or further investigated for a range of therapeutic applications.
For researchers and drug development professionals, the choice between these compounds, or their investigation, will be dictated entirely by the therapeutic target and desired biological outcome. This compound offers specificity for the DAAO-D-serine-NMDA receptor axis, while sodium benzoate presents a more pleiotropic activity profile that may be advantageous in complex multifactorial conditions but challenging in terms of target specificity. This guide provides a foundational comparison to aid in these considerations.
References
- 1. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium benzoate - Wikipedia [en.wikipedia.org]
- 3. Sodium benzoate | 532-32-1 [chemicalbook.com]
- 4. Pharmacokinetics of sodium phenylacetate and sodium benzoate following intravenous administration as both a bolus and continuous infusion to healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium Benzoate | C7H5O2Na | CID 517055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. justlonghealth.com [justlonghealth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sodium benzoate - Sciencemadness Wiki [sciencemadness.org]
- 9. phclub15.wordpress.com [phclub15.wordpress.com]
- 10. Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Safety of Sodium Benzoate, a d-Amino Acid Oxidase (DAAO) Inhibitor, in Healthy Subjects: A Phase I, Open-label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agrojournal.org [agrojournal.org]
- 13. mona.uwi.edu [mona.uwi.edu]
- 14. In vitro and in vivo pharmacological profile of this compound, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties [pubmed.ncbi.nlm.nih.gov]
- 15. Sodium Benzoate: Uses, Dangers, and Safety [healthline.com]
- 16. georgeweil.com [georgeweil.com]
Assessing the Selectivity of AS057278 for D-Amino Acid Oxidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the D-amino acid oxidase (DAAO) inhibitor AS057278 with other alternative inhibitors. The following sections detail the selectivity profiles, present key experimental data in a comparative format, and outline the methodologies used in these critical assessments.
Introduction to DAAO Inhibition
D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the degradation of D-amino acids, including D-serine.[1] D-serine is a crucial co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.[2] Inhibition of DAAO presents a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia, by increasing the levels of D-serine in the brain.[2][3] The selectivity of DAAO inhibitors is a critical parameter, as off-target effects on other enzymes or receptors can lead to undesirable side effects. This guide focuses on the selectivity profile of this compound in comparison to other known DAAO inhibitors.
Comparative Selectivity of DAAO Inhibitors
This compound is a potent and selective inhibitor of D-amino acid oxidase (DAAO).[2][4][5] Experimental data demonstrates its high affinity for DAAO with an IC50 value of 0.91 µM (910 nM) for the human enzyme.[2][4][6] Importantly, this compound exhibits negligible activity at other relevant targets, including the glycine site of the NMDA receptor, D-aspartate oxidase (DDO), and serine racemase, at concentrations up to 100 µM.[4] This high selectivity is a key advantage, minimizing the potential for off-target effects.
To provide a clear comparison, the following table summarizes the available selectivity data for this compound and other notable DAAO inhibitors.
| Inhibitor | Target | IC50 / % Inhibition | Reference |
| This compound | Human DAAO | 0.91 µM | [2][4] |
| NMDA Receptor (glycine site) | 6% inhibition at 100 µM | [6] | |
| D-Aspartate Oxidase (DDO) | 43% inhibition at 100 µM | [6] | |
| Serine Racemase | No inhibition at 50 µM | [6] | |
| CBIO | DAAO | 188 nM | [4] |
| Selectivity over other receptors/enzymes | Not reported | [4] | |
| 3-hydroxyquinolin-2-(1H)-one | Human DAAO | 4 nM | [4] |
| NMDA Receptor (glycine site) | 29% inhibition at 10 µM | [4] | |
| D-Aspartate Oxidase (DDO) | 855 nM | [4] | |
| Fused pyrrole carboxylic acid | Human DAAO | 145 nM | [4] |
| Human DDO | Good selectivity (quantitative data not specified) | [4] | |
| Sodium Benzoate | DAAO | 16-75 µM (one study reports ~6.7 mM) | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for evaluating DAAO inhibitors, the following diagrams are provided.
Caption: DAAO's role in regulating D-serine and NMDA receptor activation.
Caption: General workflow for an in vitro DAAO inhibition assay.
Experimental Protocols
The determination of DAAO inhibitory activity is crucial for assessing the potency and selectivity of compounds like this compound. A variety of in vitro assays can be employed, generally involving the measurement of a product of the DAAO-catalyzed reaction.
General Protocol for In Vitro DAAO Inhibition Assay (Hydrogen Peroxide Detection Method)
This protocol is a generalized procedure based on commonly used methods. Specific concentrations and incubation times may vary depending on the specific experimental setup.
1. Reagents and Materials:
-
Recombinant human D-amino acid oxidase (DAAO)
-
D-serine (substrate)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or other suitable H₂O₂ detection probe)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black, clear bottom for fluorescence)
-
Microplate reader capable of fluorescence detection
2. Assay Procedure:
-
Prepare Reagent Mix: A master mix containing phosphate buffer, D-serine, HRP, and Amplex Red is prepared. The final concentrations of these components in the reaction well should be optimized for the specific assay conditions.
-
Prepare Inhibitor Dilutions: A serial dilution of the test inhibitor (e.g., this compound) is prepared in the assay buffer. A vehicle control (e.g., DMSO) without the inhibitor is also included.
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of each inhibitor dilution or vehicle control to the wells of the 96-well plate.
-
To initiate the reaction, add the reagent mix to each well.
-
Finally, add the DAAO enzyme solution to all wells except for the negative control wells (which receive buffer instead).
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes). The incubation should be protected from light.
-
Detection: The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red).
-
Data Analysis:
-
The fluorescence intensity in each well is proportional to the amount of hydrogen peroxide produced, and thus to the DAAO activity.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of DAAO activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Selectivity Assays:
To determine the selectivity of an inhibitor, similar enzymatic assays are performed using other purified enzymes of interest, such as D-aspartate oxidase (DDO) or serine racemase, with their respective substrates. For receptor binding assays, such as for the NMDA receptor glycine site, radioligand binding assays are typically employed.
Conclusion
This compound demonstrates a favorable selectivity profile as a D-amino acid oxidase inhibitor. Its high potency for DAAO, coupled with minimal activity against other key enzymes and receptors involved in D-serine and glutamate neurotransmission, underscores its potential as a targeted therapeutic agent. The comparative data presented in this guide provides researchers with a valuable resource for evaluating the suitability of this compound for their specific research and development needs. The detailed experimental protocols offer a foundation for the in-house validation and further characterization of this and other DAAO inhibitors.
References
- 1. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors [openmedicinalchemistryjournal.com]
- 2. In vitro and in vivo pharmacological profile of this compound, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vivo Validation of AS057278's Effect on Brain D-serine: A Comparative Guide
For researchers and professionals in drug development, understanding the in vivo efficacy of novel compounds is paramount. This guide provides a comparative analysis of AS057278, a D-amino acid oxidase (DAAO) inhibitor, and its effect on brain D-serine levels. The performance of this compound is compared with other notable DAAO inhibitors, Luvadaxistat (TAK-831) and sodium benzoate, supported by experimental data from preclinical studies.
Comparative Analysis of DAAO Inhibitors
The primary mechanism for increasing brain D-serine levels through pharmacological intervention is the inhibition of D-amino acid oxidase (DAAO), the enzyme responsible for D-serine degradation.[1] This approach is being explored for therapeutic applications in conditions like schizophrenia, where NMDA receptor hypofunction is implicated.[1] Below is a summary of the in vivo effects of this compound and its alternatives on brain D-serine.
| Compound | In Vitro Potency (IC50) | In Vivo Dose & Route | Brain Region | Change in D-serine Levels | Animal Model |
| This compound | 0.91 µM (human DAAO)[1] | 10 mg/kg, i.v. | Cortex and Midbrain | Increased D-serine fraction[1] | Rat[1] |
| Luvadaxistat (TAK-831) | 14 nM (human DAAO) | 1, 3, 10 mg/kg, p.o. | Cerebellum | Dose- and time-dependent increase | Rat |
| Sodium Benzoate | Low potency | 100, 500, 1000 mg/kg, i.p. | Prefrontal Cortex and Hippocampus | No significant change | Rat |
Pharmacokinetic Profiles
A key factor in the in vivo efficacy of a DAAO inhibitor is its ability to cross the blood-brain barrier and achieve sufficient concentrations in the brain. The pharmacokinetic parameters for this compound and its alternatives in rats are summarized below.
| Compound | Administration Route | Bioavailability | Key Pharmacokinetic Features |
| This compound | Oral (p.o.) and Intravenous (i.v.) | Orally active and blood-brain barrier penetrant | Data on specific bioavailability percentages in rats is not readily available in the public domain. |
| Luvadaxistat (TAK-831) | Oral (p.o.) | Orally active | Significantly increases D-serine levels in the rodent brain, plasma, and cerebrospinal fluid. |
| Sodium Benzoate | Oral (p.o.) | Readily absorbed | Exhibits a non-linear pharmacokinetic response at higher doses. |
Experimental Protocols
Accurate in vivo validation of a compound's effect on brain D-serine relies on robust and well-defined experimental methodologies. Below are detailed protocols for key techniques used in these assessments.
In Vivo Microdialysis for Brain D-serine Measurement
This technique allows for the sampling of extracellular fluid from specific brain regions in freely moving animals.
Materials:
-
Microdialysis probes (e.g., with a 2-4 mm membrane)
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
HPLC system with fluorescence or mass spectrometry detection
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum).
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Microdialysis Setup: On the day of the experiment, insert the microdialysis probe through the guide cannula. Connect the probe inlet to a syringe pump containing aCSF and the outlet to a fraction collector.
-
Perfusion and Sampling: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Drug Administration: Administer this compound or the comparator compound (e.g., via i.v. or i.p. injection) after a stable baseline of D-serine is established.
-
Sample Analysis: Analyze the collected dialysate samples for D-serine concentrations using a validated HPLC method.
Enzymatic Biosensors for Real-time D-serine Monitoring
Enzymatic biosensors offer high temporal resolution for tracking dynamic changes in brain D-serine levels.
Materials:
-
D-serine biosensor (typically a platinum electrode coated with D-amino acid oxidase)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat
-
Data acquisition system
-
Stereotaxic apparatus
-
Anesthesia
Procedure:
-
Sensor Calibration: Calibrate the biosensor in vitro using known concentrations of D-serine to determine its sensitivity and selectivity.
-
Electrode Implantation: Anesthetize the animal and stereotaxically implant the biosensor into the target brain region. Place the reference electrode in contact with brain tissue or a saline solution.
-
Baseline Recording: Allow the sensor signal to stabilize to obtain a baseline reading of extracellular D-serine.
-
Drug Administration: Administer the test compound and continuously record the biosensor signal.
-
Data Analysis: Convert the recorded current changes to D-serine concentration based on the pre-experiment calibration.
HPLC Analysis of D-serine in Brain Tissue
This method provides a quantitative measurement of total D-serine content in a specific brain region.
Materials:
-
HPLC system with a chiral column and a fluorescence or mass spectrometer detector
-
Homogenizer
-
Centrifuge
-
Derivatization reagents (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine)
-
Perchloric acid or other protein precipitating agents
-
Brain tissue samples
Procedure:
-
Tissue Collection and Preparation: Following in vivo experimentation and euthanasia, rapidly dissect the brain region of interest. Homogenize the tissue in a deproteinizing solution (e.g., perchloric acid).
-
Protein Precipitation: Centrifuge the homogenate to pellet the precipitated proteins.
-
Derivatization: Take the supernatant and derivatize the amino acids with a fluorescent tag to enable detection. Chiral derivatization is necessary to separate D- and L-serine.
-
HPLC Separation: Inject the derivatized sample into the HPLC system equipped with a chiral column.
-
Quantification: Identify and quantify the D-serine peak based on its retention time and comparison to a standard curve.
Visualizing the Pathways and Processes
To better illustrate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Signaling pathway of D-serine modulation at the glutamatergic synapse.
Caption: General experimental workflow for in vivo validation of D-serine modulators.
Caption: Logical relationship of DAAO inhibition to potential therapeutic effects.
References
A Comparative Analysis of AS057278 and Other NMDA Receptor Modulators for Researchers and Drug Development Professionals
An in-depth guide comparing the performance of the D-amino acid oxidase inhibitor AS057278 with other classes of N-methyl-D-aspartate (NMDA) receptor modulators, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparative analysis of this compound, a selective D-amino acid oxidase (DAAO) inhibitor, and other key modulators of the NMDA receptor. The NMDA receptor, a crucial component in synaptic plasticity and brain function, is a significant target in the development of therapeutics for a range of neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of various modulator classes, including DAAO inhibitors, channel blockers, glycine site modulators, and positive allosteric modulators (PAMs).
Mechanism of Action: A Diverse Approach to NMDA Receptor Modulation
This compound enhances NMDA receptor function indirectly. It inhibits the DAAO enzyme, which is responsible for the degradation of D-serine.[1] By inhibiting DAAO, this compound increases the synaptic levels of D-serine, an endogenous co-agonist at the glycine binding site of the NMDA receptor, thereby potentiating NMDA receptor-mediated neurotransmission.
In contrast, other modulators interact more directly with the NMDA receptor complex:
-
NMDA Receptor Channel Blockers , such as ketamine and memantine, physically obstruct the ion channel pore, preventing the influx of ions like Ca2+ and Na+.[2]
-
Glycine Site Modulators , including agonists like D-serine and glycine, directly bind to the co-agonist site on the GluN1 subunit, which is necessary for receptor activation.
-
Positive Allosteric Modulators (PAMs) , such as GNE-9278, bind to a distinct site on the receptor, leading to a conformational change that enhances the receptor's response to its agonists.[3]
In Vitro Potency: A Quantitative Comparison
The in vitro potency of this compound and other DAAO inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) against the DAAO enzyme. This compound demonstrates potent inhibition of human DAAO.
| Compound | Class | IC50 (µM) | Species | Reference |
| This compound | DAAO Inhibitor | 0.91 | Human | [1] |
| Sodium Benzoate | DAAO Inhibitor | ~16 (Ki) | Not Specified | [4] |
| Risperidone | DAAO Inhibitor | 4.70 | Human | [5] |
| Blonanserin | DAAO Inhibitor | 5.29 | Human | [5] |
Preclinical Efficacy: Performance in Animal Models of Schizophrenia
Phencyclidine (PCP), an NMDA receptor antagonist, is widely used to induce behavioral abnormalities in rodents that mimic symptoms of schizophrenia. The ability of a compound to reverse these deficits is a key indicator of its potential antipsychotic efficacy.
Reversal of PCP-Induced Prepulse Inhibition (PPI) Deficits
Prepulse inhibition is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.
| Compound | Class | Dose (mg/kg) | Route | % Reversal of PCP-Induced Deficit | Species | Reference |
| This compound | DAAO Inhibitor | 80 (acute), 20 (chronic) | p.o. | Normalization | Mice | [1] |
| D-Serine | Glycine Site Agonist | 1800-2700 | i.p. | Significant attenuation | Mice | [6] |
| Ketamine | Channel Blocker | 6-10 | s.c. | Deficit induced | Rats | [7] |
| Memantine | Channel Blocker | 1.25-20 | i.p. | Dose-dependent decrease | Mice | [8] |
Attenuation of PCP-Induced Hyperlocomotion
PCP-induced hyperlocomotion is a model for the positive symptoms of schizophrenia.
| Compound | Class | Dose (mg/kg) | Route | % Attenuation of PCP-Induced Hyperactivity | Species | Reference |
| This compound | DAAO Inhibitor | 10 (chronic) | p.o. | Normalization | Mice | [1] |
| D-Serine | Glycine Site Agonist | >1000 | i.p. | Dose-dependent reduction | Mice | [9] |
| Ketamine | Channel Blocker | 3-150 | i.p. | Hyperlocomotion induced | Mice | [10] |
| Memantine | Channel Blocker | Not specified | i.p. | Hyperlocomotion induced | Mice | [11] |
| Haloperidol | D2 Antagonist | 0.3 | Not specified | Blocked | Mice | [12] |
| Olanzapine | Mixed D2/5-HT2 Antagonist | 0.03 | Not specified | Reversed | Mice | [12] |
| Clozapine | Mixed D2/5-HT2 Antagonist | 0.3 | Not specified | Reversed | Mice | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NMDA receptor signaling pathway and a typical workflow for evaluating NMDA receptor modulators in a preclinical setting.
Caption: NMDA Receptor Signaling and Modulator Action Sites.
Caption: Preclinical Evaluation Workflow for NMDA Modulators.
Experimental Protocols
D-Amino Acid Oxidase (DAAO) Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting DAAO activity.
Methodology: A variety of assays can be used, including those that measure the consumption of molecular oxygen, the production of α-keto acids, or the generation of hydrogen peroxide. A common method is a coupled assay to detect hydrogen peroxide production.
Protocol:
-
Recombinant human DAAO enzyme is incubated with the test compound at various concentrations.
-
The reaction is initiated by adding the DAAO substrate, such as D-serine.
-
The production of hydrogen peroxide is measured using a fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP).
-
The fluorescence intensity is measured over time using a plate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.
Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) Deficit Model
Objective: To assess the ability of a test compound to reverse sensorimotor gating deficits induced by PCP.
Methodology: The acoustic startle response and its inhibition by a preceding weaker stimulus (prepulse) are measured in rodents.
Protocol:
-
Rodents (typically mice or rats) are placed in a startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Animals are habituated to the chamber with background white noise.
-
A baseline PPI session is conducted, consisting of trials with a startling pulse alone, a prepulse alone, and a prepulse followed by the pulse at a specific interstimulus interval.
-
Animals are administered PCP to induce a PPI deficit.
-
The test compound is administered at various doses before or after the PCP injection.
-
A second PPI session is conducted to measure the effect of the test compound on the PCP-induced deficit.
-
The percentage of PPI is calculated as: [%PPI = 100 * (startle response to pulse alone - startle response to prepulse + pulse) / startle response to pulse alone].
Phencyclidine (PCP)-Induced Hyperlocomotion Model
Objective: To evaluate the potential of a test compound to attenuate the hyperlocomotor activity induced by PCP.
Methodology: The locomotor activity of rodents is monitored in an open-field arena.
Protocol:
-
Rodents are individually placed in an open-field arena equipped with infrared beams or a video tracking system to monitor movement.
-
Animals are allowed to habituate to the arena for a specific period.
-
Animals are administered PCP to induce hyperlocomotion.
-
The test compound is administered at various doses before or after the PCP injection.
-
Locomotor activity, including distance traveled, is recorded for a defined period.
-
The data is analyzed to determine if the test compound significantly reduces the PCP-induced increase in locomotor activity.
References
- 1. The effect of risperidone on D-amino acid oxidase activity as a hypothesis for a novel mechanism of action in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Effects of Memantine on Neuronal Structure and Conditioned Fear in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine and D: -serine, but not D: -cycloserine, attenuate prepulse inhibition deficits induced by NMDA receptor antagonist MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+/-) Ketamine-induced prepulse inhibition deficits of an acoustic startle response in rats are not reversed by antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterizations of memantine-induced disruption of prepulse inhibition of the acoustic startle response in mice: involvement of dopamine D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycine and D-serine decrease MK-801-induced hyperactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ketamine-induced hyperlocomotion associated with alteration of presynaptic components of dopamine neurons in the nucleus accumbens of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Psychotomimetic-like behavioral effects of memantine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of AS057278
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like AS057278, a D-amino acid oxidase (DAAO) inhibitor, are paramount for laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for this compound (also known as 3-Methylpyrazole-5-carboxylic acid), ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is a solid that may cause skin and eye irritation.[1]
General Handling Guidelines:
-
Ventilation: Use in a well-ventilated area to avoid dust inhalation.[1][2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, safety glasses, and a dust respirator.[1][2]
-
Contact Avoidance: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1][2]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed as hazardous waste. Adherence to local, regional, and national regulations is mandatory.
-
Waste Collection:
-
Spill Management:
-
Minor Spills (Dry): For small spills of the solid compound, use dry clean-up procedures to avoid generating dust.[2] Carefully sweep or vacuum the material and place it into the designated hazardous waste container.[2]
-
Minor Spills (Wet): If the compound is in solution, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in the hazardous waste container.
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency services.[2] Control personal contact by wearing appropriate PPE. Prevent the spillage from entering drains or water courses.[2]
-
Post-Spill Cleaning: After the removal of the spilled material, wash the area with large amounts of water.[2] Prevent runoff from entering drains.[2]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
-
Dispose of the rinsed containers in accordance with institutional and local regulations for chemical waste.
-
-
Final Disposal:
Summary of Safety and Disposal Information
| Parameter | Guideline | Source |
| Personal Protective Equipment | Protective gloves, safety glasses, dust respirator, protective clothing | [1][2] |
| Handling | Use in a well-ventilated area; avoid dust formation and personal contact. | [1][2] |
| Spill Cleanup (Dry) | Use dry cleanup procedures; avoid generating dust. | [2] |
| Waste Container | Clean, dry, sealable, and clearly labeled container. | [2] |
| Disposal Method | Dispose of as hazardous waste through an approved waste disposal plant. | [1][2] |
| Prohibited Disposal | Do not empty into drains or dispose of with regular trash. | [2][3] |
Experimental Context: this compound as a DAAO Inhibitor
This compound is an inhibitor of D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of D-amino acids.[4] Its ability to increase brain D-serine levels has made it a compound of interest in schizophrenia research.[4] Understanding its mechanism of action is crucial for its application in experimental settings but does not alter the fundamental chemical waste disposal procedures outlined above.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound from the laboratory to its final destination.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling AS057278
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for AS057278, a potent and selective D-amino acid oxidase (DAAO) inhibitor. By adhering to these procedures, laboratories can maintain a safe environment and ensure the integrity of their research.
Compound Identification and Hazard Assessment
This compound, also identified as 3-Methylpyrazole-5-carboxylic acid, has the CAS Number 402-61-9. While some safety data sheets (SDS) classify this compound as not a hazardous substance or mixture under the Globally Harmonized System (GHS), its pharmacological activity as a potent, selective, orally active, and blood-brain barrier penetrant inhibitor warrants a cautious approach to handling. It is recommended to handle this compound as a potentially hazardous compound, implementing measures to minimize exposure.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. Inspect gloves for integrity before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and splashes. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use a certified respirator (e.g., N95) if handling powders outside of a ventilated enclosure or if dust generation is likely. | Prevents inhalation of fine particles. |
Engineering Controls
To further minimize exposure risk, specific engineering controls should be in place when handling this compound.
| Control Type | Recommendation | Rationale |
| Ventilation | Handle in a well-ventilated area. | Reduces airborne concentration of the compound. |
| Containment | Use a chemical fume hood or a powder containment hood when weighing or transferring the solid compound. | Provides a physical barrier and directed airflow to capture airborne particles. |
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal is essential for safety and regulatory compliance.
Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is donned correctly and that the designated handling area (e.g., chemical fume hood) is clean and operational.
-
Weighing and Aliquoting :
-
Perform all manipulations of the solid compound within a chemical fume hood or other suitable containment device to minimize dust generation.
-
Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder.
-
Close the container tightly after use.
-
-
Solution Preparation :
-
When preparing solutions, add the solvent to the solid to minimize dust.
-
Ensure the container is properly labeled with the compound name, concentration, solvent, and date of preparation.
-
-
Post-Handling :
-
Thoroughly clean the work area and any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
